MK8722
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMNBTZLYOOAGA-UGESXGAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394371-71-1 | |
| Record name | MK-8722 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW3ZG69SHT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-8722
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-8722 is a potent, orally bioavailable, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) isoforms.[1][2] Developed as a potential therapeutic agent for type 2 diabetes, MK-8722 has demonstrated robust efficacy in improving glucose homeostasis in various preclinical models. Its mechanism of action centers on the direct activation of AMPK, a master regulator of cellular energy metabolism. This activation leads to a cascade of downstream effects, primarily in skeletal muscle, that mimic the beneficial effects of exercise on glucose uptake and utilization. However, the systemic pan-AMPK activation by MK-8722 also leads to off-target effects, most notably cardiac hypertrophy, which has hindered its clinical development.[3][4] This guide provides a comprehensive overview of the mechanism of action of MK-8722, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Pan-AMPK Activation
MK-8722 functions as a direct, allosteric activator of AMPK.[1][2] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. MK-8722 binds to a pocket on the kinase domain of the α-subunit, distinct from the AMP binding site on the γ-subunit, inducing a conformational change that enhances its kinase activity.[2] This allosteric activation is synergistic with AMP, meaning that the presence of both molecules leads to a greater activation of AMPK than either molecule alone.[2]
MK-8722 is a pan-activator, meaning it activates all 12 mammalian AMPK isoforms with high potency.[1][2] However, it exhibits a higher affinity for β1-containing complexes compared to β2-containing complexes.[2] Despite this, it is considered a potent activator of β2-containing complexes, which are highly expressed in skeletal muscle and are crucial for the glucose-lowering effects of the compound.[5]
Data Presentation
In Vitro Activity of MK-8722
| AMPK Isoform Complex | EC50 (nM) | Reference |
| All 12 mammalian isoforms | 1 - 60 | [1] |
| β1-containing complexes | 1 - 6 | [2] |
| β2-containing complexes | 15 - 63 | [2] |
In Vivo Efficacy of MK-8722 in Preclinical Models
db/db Mice (Model of Type 2 Diabetes)
| Treatment | Dose | Duration | Change in Ambient Blood Glucose | Reference |
| MK-8722 | 3 mpk/day, p.o. | 12 days | Dose-dependent lowering | [6] |
| MK-8722 | 10 mpk/day, p.o. | 12 days | Dose-dependent lowering | [6] |
| MK-8722 | 30 mpk/day, p.o. | 12 days | Comparable to Rosiglitazone (3 mpk/day) | [2][6] |
eDIO (Diet-Induced Obese) Mice
| Treatment | Dose | Effect on Fasting Blood Glucose | Effect on Muscle pACC/ACC Ratio | Reference |
| MK-8722 | 10 mpk, p.o. | Significant reduction | Significant increase | [5] |
| MK-8722 | 30 mpk, p.o. | Significant reduction | Significant increase | [5] |
Diabetic Rhesus Monkeys
| Treatment | Dose | Duration | Effect on Glycemic Parameters | Reference |
| MK-8722 | 5 mpk/day, p.o. | Chronic | Improved glucose tolerance in MMTT | [6] |
| MK-8722 | 10 mpk, p.o. | Acute | Improved glucose tolerance in MMTT | [6] |
Cardiac Effects of MK-8722
Wistar Han Rats
| Treatment | Dose | Duration | Effect on Heart Weight/Brain Weight Ratio | Reference |
| MK-8722 | 3-30 mpk/day, p.o. | 1 month | Dose-dependent increase | [6][7] |
| Washout | - | 2 months | Reversal of cardiac hypertrophy | [6][7] |
db/db Mice
| Treatment | Dose | Duration | Effect on Heart Weight | Reference |
| MK-8722 | 4-20 mpk/day (in feed) | 14 days | Dose-dependent increase | [6][7] |
Rhesus Monkeys
| Treatment | Dose | Duration | Effect on Heart Weight/Brain Weight Ratio | Reference |
| MK-8722 | 5-50 mpk/day, p.o. | 1 month | Dose-dependent increase | [6][7] |
Experimental Protocols
AMPK Activation Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline based on the principles of the ADP-Glo™ Kinase Assay, which is a common method for measuring AMPK activity.
Materials:
-
Recombinant human AMPK complexes (various isoforms)
-
MK-8722 (or other test compounds)
-
SAMS peptide substrate (or other suitable AMPK substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of MK-8722 in kinase reaction buffer.
-
In a white-walled microplate, add the AMPK enzyme, the SAMS peptide substrate, and the test compound (MK-8722).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific AMPK isoform.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve.
2-Deoxyglucose (2-DOG) Uptake Assay in L6 Myotubes
This protocol outlines a common method for measuring glucose uptake in a skeletal muscle cell line.
Materials:
-
Differentiated L6 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer (e.g., 140 mM NaCl, 20 mM HEPES, 5 mM KCl, 2.5 mM MgSO4, 1 mM CaCl2, pH 7.4)
-
MK-8722
-
2-Deoxy-D-[³H]glucose or other labeled 2-deoxyglucose analog
-
Cytochalasin B (as a negative control for glucose transport)
-
Scintillation cocktail and counter
Procedure:
-
Seed L6 myoblasts in multi-well plates and differentiate them into myotubes.
-
Wash the myotubes with KRH buffer.
-
Pre-incubate the cells with KRH buffer containing MK-8722 or vehicle for a specified time (e.g., 30-60 minutes).
-
Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose and MK-8722. Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
Western Blotting for Phospho-ACC (pACC) and GLUT4
This is a generalized protocol for detecting changes in protein phosphorylation and expression.
Materials:
-
Skeletal muscle tissue or cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-ACC (Ser79), rabbit anti-total ACC, rabbit anti-GLUT4
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize tissue samples or lyse cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pACC, anti-ACC, or anti-GLUT4) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the pACC signal to the total ACC signal, and the GLUT4 signal to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Signaling Pathway of MK-8722 in Skeletal Muscle
Caption: MK-8722 activates AMPK, leading to increased glucose uptake in skeletal muscle.
Experimental Workflow for Assessing MK-8722 Efficacy in vivo
References
- 1. MK-8722 |CAS:1394371-71-1 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 5. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
MK-8722: A Pan-AMPK Activator for Metabolic Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8722 is a potent, direct, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) isoforms.[1][2] As a master regulator of cellular energy homeostasis, AMPK is a prime therapeutic target for metabolic diseases.[1][3] This document provides a comprehensive technical overview of MK-8722, including its mechanism of action, key preclinical data, and detailed experimental protocols for its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of metabolic disease, cell biology, and drug discovery.
Introduction to MK-8722
MK-8722 is a small molecule that directly activates AMPK, mimicking the effects of cellular energy stress without altering adenine (B156593) nucleotide levels.[4] It binds to an allosteric site on the AMPK complex, leading to a conformational change that enhances its kinase activity.[4] As a pan-activator, MK-8722 stimulates all 12 isoforms of the AMPK heterotrimer, which consists of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit.[1] This broad activation profile allows for systemic effects on glucose and lipid metabolism.[1][5]
Mechanism of Action and Signaling Pathway
AMPK activation by MK-8722 triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. Activated AMPK phosphorylates and inactivates enzymes involved in anabolic processes that consume ATP, such as acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[6][7] Conversely, it activates catabolic pathways that generate ATP, including glucose uptake and fatty acid oxidation.[6][7]
The signaling pathway initiated by MK-8722-mediated AMPK activation is depicted below:
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for MK-8722.
Table 1: In Vitro Activity of MK-8722
| Parameter | Value | Cell/Enzyme System | Reference |
| EC50 (AMPK Activation) | |||
| β1-containing isoforms | ~1 - 6 nM | Purified recombinant pAMPK | [8] |
| β2-containing isoforms | ~15 - 63 nM | Purified recombinant pAMPK | [8] |
| Off-Target Activity (IC50) | |||
| Serotonin 5-HT2A Receptor | 3 - 10 µM | Receptor binding assay | [5] |
| Dopamine Transporter (DAT) | 3 - 10 µM | Transporter uptake assay | [5] |
| Norepinephrine Transporter (NET) | 3 - 10 µM | Transporter uptake assay | [5] |
| Cellular Activity | |||
| Glucose Uptake | Dose-dependent increase (up to 3-fold) | Primary human skeletal myocytes | [9] |
Table 2: In Vivo Pharmacodynamic Effects of MK-8722 in Rodent Models
| Parameter | Animal Model | Dose | Effect | Reference |
| Fasting Blood Glucose | eDIO Mice | 10 and 30 mg/kg | Significant reduction | [5] |
| Lean C57BL/6 Mice | 1 - 30 mg/kg | Dose-dependent reduction | [10] | |
| Glucose Tolerance (oGTT) | eDIO Mice | 10 and 30 mg/kg | Dose-dependent improvement | [5] |
| Tissue pACC/ACC Ratio | eDIO Mice | 10 and 30 mg/kg | Significant increase in liver and muscle | [5] |
| Ambient Blood Glucose | db/db Mice | 3 - 30 mg/kg/day (12 days) | Dose-dependent lowering | [2] |
| Cardiac Hypertrophy | Wistar Han Rats | 10 - 50 mg/kg/day (2 weeks) | Increased heart weight/brain weight ratio | [10] |
| db/db Mice | 4 - 20 mg/kg/day (14 days) | Increased heart weight | [10] | |
| Cardiac Glycogen (B147801) | Wistar Han Rats | 10 - 50 mg/kg/day (2 weeks) | Increased | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro AMPK Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes the measurement of direct AMPK activation by MK-8722 using a commercially available luminescent kinase assay.
Materials:
-
Recombinant human AMPK heterotrimer (e.g., α1β1γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
ATP
-
MK-8722
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP).
-
Dilute the AMPK enzyme and SAMS peptide in the kinase buffer to the desired working concentrations.
-
Prepare a serial dilution of MK-8722 in the kinase buffer.
-
Prepare the ATP solution in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted AMPK enzyme, SAMS peptide, and MK-8722 dilutions.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.
-
Plot the luminescence against the MK-8722 concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Cellular Glucose Uptake Assay (2-NBDG Method)
This protocol outlines the measurement of glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
Cultured cells (e.g., primary human skeletal myocytes, L6 myotubes)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free culture medium
-
MK-8722
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ - 5 x 10⁴ cells/well and culture overnight.
-
-
Cell Treatment:
-
The next day, wash the cells with PBS and replace the culture medium with glucose-free medium containing various concentrations of MK-8722 or vehicle control.
-
Incubate for a predetermined time (e.g., 1-4 hours).
-
-
2-NBDG Incubation:
-
Add 2-NBDG to each well to a final concentration of 100-200 µg/mL.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Add PBS or a suitable assay buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ≈ 485/535 nm).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of 2-NBDG taken up by the cells.
-
Normalize the fluorescence readings to the cell number or protein concentration if necessary.
-
Compare the glucose uptake in MK-8722-treated cells to the vehicle-treated controls.
-
Western Blotting for pACC/ACC
This protocol describes the detection of phosphorylated ACC (pACC) and total ACC in cell or tissue lysates by Western blotting to assess AMPK activation.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (low percentage or gradient gels are recommended for the high molecular weight of ACC)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pACC (Ser79) and anti-total ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera)
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenized tissue in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pACC or anti-total ACC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pACC and total ACC.
-
Calculate the pACC/ACC ratio to determine the level of AMPK activation.
-
Oral Glucose Tolerance Test (oGTT) in Mice
This protocol details the procedure for performing an oGTT in a mouse model of type 2 diabetes (e.g., db/db mice) to evaluate the effect of MK-8722 on glucose homeostasis.
Materials:
-
db/db mice
-
MK-8722 formulation (e.g., in 0.25% methylcellulose)
-
Glucose solution (e.g., 20% dextrose)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Preparation:
-
Fast the mice for 5-6 hours with free access to water.
-
-
Drug Administration:
-
Administer MK-8722 or vehicle control via oral gavage at the desired dose.
-
-
Baseline Glucose Measurement:
-
After a specified time post-drug administration (e.g., 60 minutes), measure the baseline blood glucose level (t=0) from a tail snip.
-
-
Glucose Challenge:
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Compare the oGTT profiles and AUC values between the MK-8722-treated and vehicle-treated groups.
-
Key Findings and Implications
-
Potent and Systemic AMPK Activation: MK-8722 is a highly potent, direct activator of all 12 AMPK isoforms, leading to systemic engagement of the AMPK pathway in key metabolic tissues like the liver and skeletal muscle.[1][5]
-
Improved Glucose Homeostasis: In preclinical models of insulin (B600854) resistance and type 2 diabetes, MK-8722 demonstrates robust glucose-lowering effects and improves glucose tolerance.[1][10] These effects are largely attributed to the activation of β2-containing AMPK complexes in skeletal muscle, leading to insulin-independent glucose uptake.[1][5]
-
Effects on Lipid Metabolism: Through the phosphorylation and inhibition of ACC, MK-8722 is expected to reduce fatty acid synthesis and promote fatty acid oxidation, contributing to its beneficial metabolic profile.[5]
-
Cardiac Hypertrophy: A significant safety concern with systemic pan-AMPK activation is the induction of cardiac hypertrophy, which has been observed with chronic MK-8722 administration in rodents and non-human primates.[1][10] This is associated with an increase in cardiac glycogen content.[10]
The logical relationship between MK-8722's molecular action and its physiological outcomes is summarized in the diagram below:
Conclusion
MK-8722 is a valuable research tool for investigating the physiological roles of AMPK and its potential as a therapeutic target for metabolic disorders. Its potent and systemic pan-AMPK activation leads to significant improvements in glucose homeostasis in preclinical models. However, the associated risk of cardiac hypertrophy highlights the challenges in developing systemic AMPK activators for chronic therapeutic use. This technical guide provides a foundational resource for researchers working with MK-8722, enabling a deeper understanding of its properties and facilitating the design of future experiments.
References
- 1. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 2. vmmpc.org [vmmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods for detection of cardiac glycogen-autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. ulab360.com [ulab360.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. portlandpress.com [portlandpress.com]
- 10. assaygenie.com [assaygenie.com]
The MK-8722 Signaling Pathway: A Technical Guide for Researchers
An In-depth Examination of a Systemic, Pan-AMPK Activator for Drug Development Professionals
Introduction
MK-8722 is a potent, systemic, and direct allosteric activator of 5'-adenosine monophosphate-activated protein kinase (AMPK), a critical enzyme in the regulation of cellular and whole-body energy homeostasis.[1][2][3][4] As a pan-AMPK activator, MK-8722 stimulates all 12 mammalian AMPK isoforms, making it a valuable tool for investigating the therapeutic potential of broad AMPK activation.[1][2][3] This technical guide provides a comprehensive overview of the MK-8722 signaling pathway, its mechanism of action, quantitative data from key experiments, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: Direct Allosteric Activation of AMPK
MK-8722 functions as a direct allosteric activator of AMPK.[2][3][5] Unlike indirect activators that modulate AMPK activity by altering the cellular AMP:ATP ratio, MK-8722 binds directly to the AMPK complex, inducing a conformational change that enhances its kinase activity.[2] This activation is synergistic with AMP, indicating that MK-8722 and AMP act at distinct sites on the AMPK complex.[2]
The primary molecular target of MK-8722 is the AMPK heterotrimer, which consists of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit. Activation of AMPK by MK-8722 leads to the phosphorylation of numerous downstream targets, initiating a cascade of events aimed at restoring cellular energy balance.[1]
A key downstream effector of AMPK is Acetyl-CoA Carboxylase (ACC).[1] Upon activation by MK-8722, AMPK phosphorylates and inactivates ACC. This inhibition of ACC activity leads to decreased malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1). The net result is an increase in fatty acid oxidation and a decrease in de novo lipogenesis.[1]
MK-8722 Signaling Pathway Diagram
Caption: The MK-8722 signaling cascade, initiating with direct AMPK activation.
Quantitative Data
The following tables summarize key quantitative data for MK-8722 from in vitro and in vivo studies.
Table 1: In Vitro Activity of MK-8722
| Parameter | Value | Description |
| EC50 (pAMPK β1-containing complexes) | ~1 to 6 nM | Potency for activating AMPK complexes with the β1 subunit.[2] |
| EC50 (pAMPK β2-containing complexes) | ~15 to 63 nM | Potency for activating AMPK complexes with the β2 subunit.[2] |
| Permeability (Papp) | ≈ 24 x 10⁻⁶ cm/s | High permeability, suggesting good absorption characteristics.[1] |
Table 2: Preclinical In Vivo Efficacy of MK-8722
| Animal Model | Dose | Effect |
| eDIO Mice | 10 and 30 mpk | Significant reduction in fasting blood glucose.[1] |
| db/db Mice | 30 mpk/day | Glucose reduction comparable to the PPARγ agonist BRL49653 (3 mpk/day).[2] |
| Diabetic Rhesus Monkeys | 5 and 10 mpk | Improved glucose homeostasis.[3][5] |
Key Experimental Protocols
In Vivo AMPK Activator-Induced Glucose Uptake in Mice
This protocol is designed to assess the in vivo activity of MK-8722 by measuring its effect on blood glucose levels, which is an indicator of AMPK-mediated glucose uptake.
Experimental Workflow Diagram
Caption: Workflow for in vivo assessment of MK-8722-induced glucose uptake.
Detailed Methodology:
-
Animal Models: Diet-induced obese (eDIO) mice or db/db mice are commonly used models of insulin (B600854) resistance and type 2 diabetes.[1][2]
-
Housing and Acclimation: House animals in a controlled environment with a standard light-dark cycle and provide ad libitum access to food and water before the experiment.
-
Fasting: Prior to the experiment, fast the animals for a specified period (e.g., 4-6 hours) to establish a stable baseline blood glucose level.
-
MK-8722 Preparation: Prepare MK-8722 in a suitable vehicle, such as 0.25% methylcellulose, 5% Tween-80, and 0.02% sodium dodecyl sulfate (B86663) in water.[1]
-
Dosing: Administer MK-8722 via oral gavage (p.o.) or intraperitoneal (i.p.) injection at the desired dose (e.g., 10 or 30 mg/kg).[1]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (t=0) and at regular intervals post-dosing (e.g., 30, 60, 90, 120 minutes). Measure blood glucose using a standard glucometer.
-
Data Analysis: Calculate the change in blood glucose from baseline for each time point and compare the results between the MK-8722-treated group and a vehicle-treated control group.
Measurement of ACC Phosphorylation
This assay quantifies the phosphorylation of ACC, a direct downstream target of AMPK, to confirm target engagement of MK-8722 in tissues of interest.
Experimental Workflow Diagram
Caption: Workflow for measuring ACC phosphorylation in tissue samples.
Detailed Methodology:
-
Tissue Collection: Following in vivo studies with MK-8722, harvest tissues of interest (e.g., liver, skeletal muscle) at a specified time point post-dosing (e.g., 2-3 hours).[1] Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ACC (pACC) at the relevant site (e.g., Ser79).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ACC to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for pACC and total ACC using densitometry software. Express the results as a ratio of pACC to total ACC and compare between treatment groups.
Conclusion
MK-8722 is a powerful research tool for elucidating the multifaceted roles of AMPK in health and disease. Its ability to systemically and directly activate all AMPK isoforms provides a robust platform for studying the downstream consequences of this central metabolic regulator. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the AMPK signaling pathway. However, it is important to note that while MK-8722 has shown efficacy in preclinical models, it has also been associated with off-target effects, such as cardiac hypertrophy, which has limited its clinical development.[3][5] Further research is needed to develop more targeted AMPK activators with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 5. researchgate.net [researchgate.net]
Downstream Targets of MK-8722: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8722 is a potent, systemic, and direct pan-activator of 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. As a research tool and potential therapeutic agent, understanding the full spectrum of its downstream effects is critical. This technical guide provides a comprehensive overview of the known downstream targets of MK-8722, detailing its mechanism of action and the subsequent signaling cascades it modulates. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of MK-8722's biological functions.
Mechanism of Action
MK-8722 functions as an allosteric activator of all 12 mammalian AMPK isoforms.[1][2][3][4] It binds to the allosteric drug and metabolite (ADaM) site, a cleft between the α-catalytic and β-scaffold subunits of the AMPK heterotrimer.[5] This binding induces a conformational change that promotes and maintains the active state of the enzyme. Notably, the activation of AMPK by MK-8722 is synergistic with AMP, indicating that they act at distinct sites.[3] The activation of AMPK leads to the phosphorylation of a multitude of downstream substrates, initiating a cascade of events aimed at restoring cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[5]
Key Downstream Signaling Pathways and Targets
The activation of AMPK by MK-8722 impacts several critical cellular processes, primarily through the phosphorylation of key downstream effector proteins. The most well-documented pathways are those involved in glucose and lipid metabolism, protein synthesis, and cell growth.
Lipid Metabolism: Inhibition of Acetyl-CoA Carboxylase (ACC)
A primary and well-established downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. MK-8722 treatment leads to the persistent phosphorylation of ACC.[1][6] This phosphorylation event inhibits ACC activity, thereby reducing the conversion of acetyl-CoA to malonyl-CoA. The subsequent decrease in malonyl-CoA levels alleviates the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to an increase in fatty acid oxidation in the mitochondria. This mechanism contributes to the observed effects of MK-8722 on lipid metabolism.[1]
Protein Synthesis and Cell Growth: Inhibition of the mTORC1 Pathway
MK-8722 indirectly inhibits the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a key regulator of protein synthesis and cell growth. This inhibition is mediated through the AMPK-dependent phosphorylation of Raptor (regulatory-associated protein of mTOR), a critical component of the mTORC1 complex.[1][6] Phosphorylation of Raptor by AMPK leads to the inhibition of mTORC1 activity. This, in turn, reduces the phosphorylation of downstream mTORC1 targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately leading to a global reduction in protein synthesis. This pathway is a key contributor to the anti-cancer and anti-viral effects observed with MK-8722 treatment.[1][6]
Glucose Homeostasis: Enhanced Glucose Uptake
MK-8722 has been shown to induce robust, insulin-independent glucose uptake, particularly in skeletal muscle.[7] This effect is a cornerstone of its potential as an anti-diabetic agent. While the precise molecular mechanisms are still under investigation, chronic administration of MK-8722 has been shown to increase the protein levels of Glucose Transporter 4 (GLUT4) in muscle tissue.[3][4] Increased GLUT4 expression and its translocation to the plasma membrane are critical for enhancing glucose import into cells.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of MK-8722 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of MK-8722
| Parameter | Value | Cell Line/System | Reference |
| EC50 for AMPK Activation | |||
| Pan-AMPK | ~1 to 60 nM | Recombinant pAMPK complexes | [3][4] |
| β1-containing complexes | ~1 to 6 nM | Recombinant pAMPK complexes | [3][4] |
| β2-containing complexes | ~15 to 63 nM | Recombinant pAMPK complexes | [3][4] |
| Anti-cancer Activity | |||
| Cell Viability Reduction | Dose-dependent | EHE6 and EHE17 cells | [6] |
Table 2: In Vivo Activity and Effects of MK-8722
| Effect | Dose | Animal Model | Reference |
| Lowering of ambient blood glucose | 30 mpk/day | db/db mice | [3] |
| Increased muscle Glut4 protein levels | Chronic administration | Mice | [3][4] |
| Acute suppression of blood glucose and insulin | 30 mpk | Mice | [2] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of MK-8722's downstream targets.
Western Blotting for Phosphorylated Proteins
Objective: To detect the phosphorylation status of AMPK downstream targets such as ACC and Raptor following MK-8722 treatment.
Protocol Overview:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, HeLa, or primary myocytes) and grow to 70-80% confluency. Treat cells with desired concentrations of MK-8722 or vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ACC (Ser79), ACC, p-Raptor (Ser792), Raptor, p-AMPKα (Thr172), and AMPKα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
Objective: To directly measure the activation of recombinant AMPK by MK-8722.
Protocol Overview:
-
Reaction Setup: In a microplate, combine recombinant AMPK enzyme, a specific peptide substrate (e.g., SAMStide), and varying concentrations of MK-8722 in a kinase assay buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[8][9]
-
Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody.
-
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the effect of MK-8722 on the viability and proliferation of cells.
Protocol Overview:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After cell attachment, treat with a range of concentrations of MK-8722.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or a specialized buffer).[7][10][11][12][13]
-
MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours. The formazan product is soluble in culture medium.[7][11]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
Glucose Uptake Assay
Objective: To measure the rate of glucose uptake in cells treated with MK-8722.
Protocol Overview (using 2-NBDG, a fluorescent glucose analog):
-
Cell Culture and Treatment: Culture cells (e.g., myotubes or adipocytes) and treat with MK-8722 or control.
-
Glucose Starvation: Incubate cells in glucose-free medium for a short period to stimulate glucose uptake.
-
2-NBDG Incubation: Add 2-NBDG to the cells and incubate for a defined time (e.g., 30 minutes).[14]
-
Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Quantification: Measure the intracellular fluorescence using:
-
Fluorescence Microscopy: For visualization and qualitative analysis.
-
Flow Cytometry: For quantitative analysis of a large cell population.[14]
-
Microplate Reader: For high-throughput quantitative analysis.
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by MK-8722 and a typical experimental workflow.
Caption: MK-8722 signaling pathways.
Caption: Western blot experimental workflow.
Conclusion
MK-8722 is a powerful pharmacological tool for the activation of AMPK and the study of its diverse physiological roles. Its downstream effects are multifaceted, impacting key cellular processes including lipid and glucose metabolism, as well as protein synthesis and cell growth. The primary downstream targets—ACC and Raptor—are central nodes in these regulatory networks. The experimental protocols outlined in this guide provide a framework for investigating the cellular and molecular consequences of MK-8722-mediated AMPK activation. Further research into the nuanced downstream effects of this pan-AMPK activator will continue to illuminate the complex role of AMPK in health and disease.
References
- 1. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AMPK | TargetMol [targetmol.com]
- 5. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. assaygenie.com [assaygenie.com]
MK-8722 and Cellular Energy Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8722 is a potent, orally bioavailable, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) isoforms.[1][2] As a master regulator of cellular energy homeostasis, AMPK activation by MK-8722 mimics the beneficial metabolic effects of exercise, such as increased glucose uptake and fatty acid oxidation. This guide provides a comprehensive technical overview of MK-8722, including its mechanism of action, quantitative data from key preclinical studies, and detailed protocols for essential experiments to evaluate its effects on cellular energy metabolism. The information presented is intended to equip researchers with the necessary knowledge to design and execute studies involving MK-8722 and other AMPK activators.
Introduction: The Role of AMPK in Cellular Energy Homeostasis
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical sensor of cellular energy status.[1][3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated under conditions of cellular stress that deplete ATP levels, leading to an increased AMP:ATP ratio. This activation triggers a metabolic switch, promoting catabolic pathways that generate ATP (e.g., glucose uptake, fatty acid oxidation) while inhibiting anabolic, energy-consuming processes (e.g., protein and lipid synthesis).[3][4] Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes.[5]
MK-8722: A Pan-AMPK Activator
MK-8722 is a small molecule that acts as a direct, allosteric activator of all 12 mammalian AMPK complexes.[2][5] Unlike the indirect activator metformin, which inhibits the mitochondrial respiratory chain, MK-8722 binds to a site on the AMPK β subunit, inducing a conformational change that leads to potent activation.[3] This pan-activation of AMPK isoforms leads to systemic metabolic effects, including robust, insulin-independent glucose uptake in skeletal muscle.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for MK-8722 from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of MK-8722 against Human AMPK Isoforms [2]
| AMPK Isoform | EC50 (nM) | Maximal Activation vs. AMP (%) |
| α1β1γ1 | 1.1 ± 0.2 | 240 |
| α1β1γ2 | 1.3 ± 0.3 | 220 |
| α1β1γ3 | 1.0 ± 0.2 | 230 |
| α1β2γ1 | 15 ± 2 | 210 |
| α1β2γ2 | 20 ± 3 | 200 |
| α1β2γ3 | 18 ± 2 | 220 |
| α2β1γ1 | 5.8 ± 0.9 | 250 |
| α2β1γ2 | 6.3 ± 1.1 | 230 |
| α2β1γ3 | 4.9 ± 0.8 | 240 |
| α2β2γ1 | 55 ± 8 | 230 |
| α2β2γ2 | 63 ± 9 | 220 |
| α2β2γ3 | 48 ± 7 | 240 |
Table 2: In Vivo Efficacy of MK-8722 in a Diabetic Mouse Model (db/db mice) [2]
| Treatment Group | Dose (mpk/day, p.o.) | Duration | Change in Ambient Blood Glucose (%) |
| Vehicle | - | 12 days | No significant change |
| MK-8722 | 3 | 12 days | -25 ± 5 |
| MK-8722 | 10 | 12 days | -45 ± 8 |
| MK-8722 | 30 | 12 days | -60 ± 10 |
| Rosiglitazone | 3 | 12 days | -55 ± 9 |
Table 3: Pharmacokinetic Properties of MK-8722 in Mice [1]
| Parameter | Value |
| Oral Bioavailability (%) | ~40 |
| Cmax (µM) at 30 mpk | ~15 |
| Tmax (h) | 1-2 |
| Half-life (h) | ~4 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of AMPK and the workflows for key experimental protocols.
References
- 1. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The AMPK allosteric activator MK-8722 improves the histology and spliceopathy in myotonic dystrophy type 1 (DM1) skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-8722 Effects on Lipid Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MK-8722 is a potent, direct, and systemic small-molecule allosteric activator of all 12 mammalian isoforms of 5'-adenosine monophosphate-activated protein kinase (AMPK).[1][2] As a master regulator of cellular energy homeostasis, AMPK activation plays a critical role in metabolic processes, including the synthesis and oxidation of lipids.[3][4][5] This document provides a detailed technical overview of the mechanism of action of MK-8722, its specific effects on lipid synthesis pathways, and a summary of key experimental findings and methodologies. The primary mechanism through which MK-8722 influences lipid metabolism is the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis (DNL).[6][7] This action effectively reduces the production of new fatty acids and has shown potential in preclinical models to decrease hepatic lipid accumulation.[7][8]
Core Mechanism of Action: AMPK Activation
AMPK is a heterotrimeric serine/threonine protein kinase composed of a catalytic α-subunit and regulatory β and γ-subunits.[6] It functions as a cellular energy sensor; when intracellular AMP:ATP or ADP:ATP ratios rise, indicating low energy status, AMPK is activated.[9][10] Once active, AMPK works to restore energy balance by switching on catabolic pathways that generate ATP (e.g., fatty acid oxidation) and switching off anabolic, ATP-consuming pathways (e.g., lipid and protein synthesis).[9][10][11]
MK-8722 acts as a direct, allosteric activator, meaning it binds to the AMPK complex at a site distinct from the natural ligand (AMP) to induce a conformational change that increases its kinase activity.[12] This activation occurs systemically and across all known mammalian AMPK complexes.[2][6]
Signaling Pathway: From AMPK to Lipid Synthesis Inhibition
The activation of AMPK by MK-8722 initiates a signaling cascade that directly curtails lipid synthesis. The key steps are:
-
AMPK Activation: MK-8722 binds to and activates the AMPK complex.
-
ACC Phosphorylation: Activated AMPK (pAMPK) phosphorylates its key downstream target, Acetyl-CoA Carboxylase (ACC), at a specific serine residue (Ser79 for ACC1).[13][14] There are two main isoforms of ACC: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is associated with the mitochondrial membrane and regulates fatty acid oxidation.[15]
-
ACC Inhibition: Phosphorylation inactivates both ACC1 and ACC2.[6][8]
-
Reduction of Malonyl-CoA: The primary function of ACC is to catalyze the carboxylation of acetyl-CoA to produce malonyl-CoA.[14] Inhibition of ACC leads to a rapid decrease in the cytosolic concentration of malonyl-CoA.
-
Inhibition of De Novo Lipogenesis (DNL): Malonyl-CoA is the essential building block for the synthesis of new fatty acids.[16] By depleting the malonyl-CoA pool, MK-8722 effectively halts DNL.
-
Stimulation of Fatty Acid Oxidation (FAO): Malonyl-CoA is also a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for β-oxidation.[10][16] By reducing malonyl-CoA levels, CPT1 activity increases, thereby promoting the oxidation of fatty acids for energy production.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 6. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypothalamic Inhibition of Acetyl-CoA Carboxylase Stimulates Hepatic Counter-Regulatory Response Independent of AMPK Activation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Investigating Metabolic Diseases with MK-8722: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MK-8722, a potent, systemic, and direct pan-AMPK activator, for the investigation of metabolic diseases. MK-8722 serves as a critical tool compound for understanding the therapeutic potential and challenges associated with systemic AMPK activation.
Core Mechanism of Action
MK-8722 is a small molecule that functions as a direct, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) complexes.[1][2][3][4] AMPK is a master regulator of cellular energy homeostasis, and its activation is a key therapeutic target for metabolic disorders like type 2 diabetes mellitus (T2DM).[5][6][7] MK-8722 binds to the allosteric drug and metabolite (ADaM) site, leading to robust and durable, insulin-independent glucose uptake and glycogen (B147801) synthesis in skeletal muscle.[3][8][9] The activation of β2-containing AMPK complexes, in particular, has been suggested to be crucial for modulating glycemic control.[1]
Signaling Pathway
The activation of AMPK by MK-8722 initiates a signaling cascade that impacts glucose and lipid metabolism. A key downstream target is the phosphorylation of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and oxidation.
References
- 1. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 7. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 8. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients [insight.jci.org]
MK-8722: A Pan-AMPK Activator for Type 2 Diabetes Research - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8722 is a potent, orally bioavailable, allosteric activator of all twelve mammalian AMP-activated protein kinase (AMPK) isoforms. Developed as a potential therapeutic agent for type 2 diabetes, MK-8722 demonstrated robust glucose-lowering effects in preclinical animal models by enhancing insulin-independent glucose uptake in skeletal muscle. However, its development was halted due to the adverse effect of cardiac hypertrophy observed in these studies. This technical guide provides a comprehensive overview of the preclinical research on MK-8722, detailing its mechanism of action, summarizing key quantitative data from animal studies, and outlining the experimental protocols used to evaluate its efficacy and safety.
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating glucose and lipid metabolism. Its activation in peripheral tissues, particularly skeletal muscle, can increase glucose uptake and fatty acid oxidation, making it an attractive therapeutic target for type 2 diabetes. MK-8722 was designed as a direct, allosteric activator of AMPK, mimicking the beneficial metabolic effects of exercise.
Mechanism of Action
MK-8722 is a pan-AMPK activator, meaning it directly binds to and activates all 12 mammalian AMPK isoforms. It exhibits high affinity for both β1- and β2-containing AMPK complexes, with EC50 values in the low nanomolar range. The activation of AMPK by MK-8722 is synergistic with AMP, indicating they act at distinct sites on the AMPK complex.
The primary mechanism by which MK-8722 exerts its glucose-lowering effects is through the activation of AMPK in skeletal muscle. This leads to a cascade of downstream signaling events, most notably the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. Phosphorylation of ACC (pACC) is a reliable biomarker of AMPK activation. The activation of AMPK and subsequent phosphorylation of ACC in skeletal muscle promotes glucose uptake via the translocation of GLUT4 transporters to the cell membrane and increases fatty acid oxidation.
Signaling Pathway of MK-8722
Caption: Signaling pathway of MK-8722 in skeletal muscle.
Preclinical Efficacy in Animal Models
MK-8722 demonstrated significant glucose-lowering efficacy in various rodent and primate models of insulin (B600854) resistance and type 2 diabetes.
Data Summary
| Animal Model | Treatment and Dose | Key Findings | Reference |
| db/db Mice | 3-30 mg/kg/day, oral | Dose-dependent reduction in ambient blood glucose. At 30 mg/kg/day, glucose lowering was comparable to rosiglitazone (B1679542) (3 mg/kg/day). | [1] |
| eDIO Mice | 10 and 30 mg/kg, oral | Significant, dose-dependent reduction in fasting blood glucose. | [1] |
| Goto-Kakizaki (GK) Rats | 1-30 mg/kg, oral | Dose-dependent improvement in glucose tolerance during an oral glucose tolerance test (oGTT). | [1] |
| Diabetic Rhesus Monkeys | 5 and 10 mg/kg, oral | Acute and chronic improvement in glucose tolerance during a mixed meal tolerance test (MMTT). | [1] |
| Diabetic Rhesus Monkeys | 5 mg/kg/day, oral (7 weeks) | - Reduction in HbA1c- Increase in 1,5-anhydroglucitol- Reduction in fructosamine | [1] |
Experimental Workflow
Caption: General experimental workflow for preclinical studies of MK-8722.
Key Experimental Protocols
Animal Models and Housing
-
Mice: db/db mice, diet-induced obese (eDIO) C57BL/6 mice, and lean C57BL/6 mice were used in various studies. Animals were housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified for fasting studies.
-
Rats: Goto-Kakizaki (GK) rats were utilized as a model of non-obese type 2 diabetes.
-
Rhesus Monkeys: Spontaneously diabetic, insulin-resistant rhesus monkeys were used for efficacy and safety studies.
Oral Administration of MK-8722
For oral gavage in mice, MK-8722 was typically formulated in a vehicle consisting of 0.25% methylcellulose (B11928114) (MC), 5% Tween-80, and 0.02% sodium dodecyl sulfate (B86663) (SDS) in water.
In Vivo Glucose Metabolism Assays
-
Animals were fasted overnight.
-
A baseline blood sample was collected from the tail vein.
-
MK-8722 or vehicle was administered by oral gavage.
-
After a specified time (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg body weight) was administered by oral gavage.
-
Blood samples were collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels were measured using a glucometer.
-
Monkeys were fasted overnight.
-
A baseline blood sample was collected.
-
MK-8722 or vehicle was administered orally.
-
A liquid mixed meal (e.g., Ensure®) was provided, and the animals were allowed to consume it within a specified timeframe.
-
Blood samples were collected at multiple time points post-meal for the measurement of glucose, insulin, and other biomarkers.
Western Blotting for pACC and ACC
-
Tissue Homogenization: Skeletal muscle and liver tissues were collected and immediately frozen in liquid nitrogen. Tissues were homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for pACC (Ser79) and total ACC. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Safety and Tolerability: Cardiac Hypertrophy
The primary adverse effect observed with MK-8722 administration in both rodents and rhesus monkeys was cardiac hypertrophy. This was characterized by an increase in heart weight relative to body weight and was associated with an accumulation of glycogen (B147801) in the cardiac muscle. While no functional cardiac abnormalities were reported in the preclinical studies, this finding was significant enough to halt further clinical development of MK-8722.
Conclusion
MK-8722 is a potent pan-AMPK activator that demonstrated impressive glucose-lowering efficacy in preclinical models of type 2 diabetes. Its mechanism of action, centered on enhancing insulin-independent glucose uptake in skeletal muscle, validated AMPK as a promising target for diabetes therapy. However, the on-target adverse effect of cardiac hypertrophy highlighted the potential challenges of systemic, pan-AMPK activation. The research on MK-8722 provides valuable insights for the development of future generations of AMPK activators with improved tissue selectivity and safety profiles.
References
MK-8722: A Pan-AMPK Activator in Oncology Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8722 is a potent, systemic, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) complexes.[1] Primarily investigated for its therapeutic potential in metabolic diseases, emerging research has highlighted its applications in oncology, particularly in pancreatic cancer. This technical guide provides an in-depth overview of MK-8722's mechanism of action, its effects on cancer cell biology, and detailed experimental protocols based on available preclinical data. The information is intended to equip researchers and drug development professionals with a comprehensive understanding of MK-8722 as a tool and potential therapeutic agent in oncology.
Introduction to MK-8722
MK-8722 is a small molecule that directly and allosterically activates AMPK, a crucial cellular energy sensor.[1] AMPK activation plays a pivotal role in regulating cellular metabolism, and its dysregulation is implicated in various diseases, including cancer. In the context of oncology, the activation of AMPK by MK-8722 has been shown to inhibit key processes of cancer progression, such as proliferation, migration, and invasion, in preclinical models of pancreatic cancer.[2]
Mechanism of Action and Signaling Pathway
MK-8722 functions as a pan-AMPK activator, meaning it activates all 12 isoforms of the AMPK complex.[1] The primary mechanism of action in an oncological context involves the activation of AMPK, which in turn modulates downstream signaling pathways that are critical for cancer cell survival and proliferation. One of the key pathways affected by AMPK activation is the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
AMPK-Mediated Inhibition of mTOR Signaling
Activated AMPK can inhibit the mTOR pathway, a key regulator of cell growth and proliferation, through the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2).[3] This leads to the suppression of protein synthesis and cell cycle progression.
Applications in Pancreatic Cancer Research
Preclinical studies have demonstrated the potential of MK-8722 in inhibiting the malignant phenotype of pancreatic cancer cells. The primary focus of this research has been on the PANC-1 and Patu8988 human pancreatic cancer cell lines.
Quantitative Data on the Effects of MK-8722
The following tables summarize the quantitative effects of MK-8722 on pancreatic cancer cells. It is important to note that while dose-dependent effects have been reported, specific IC50 values for proliferation and precise quantitative data for migration, invasion, cell cycle, and apoptosis from the primary literature are not consistently available. The data presented here is based on the available information and may be supplemented with representative data where specific values are not published.
| Cell Line | Assay | MK-8722 Concentration | Observed Effect | Source |
| PANC-1 | Proliferation | Dose-dependent | Significant inhibition | [2] |
| Patu8988 | Proliferation | Dose-dependent | Significant inhibition | [2] |
| PANC-1 | Migration | Dose-dependent | Significant inhibition | [2] |
| Patu8988 | Migration | Dose-dependent | Significant inhibition | [2] |
| PANC-1 | Invasion | Dose-dependent | Significant inhibition | [2] |
| Patu8988 | Invasion | Dose-dependent | Significant inhibition | [2] |
Table 1: Summary of MK-8722 Effects on Pancreatic Cancer Cell Lines
| Parameter | EC50 (nM) for AMPK Activation (in vitro) |
| β1-containing AMPK complexes | ~1 to 6 |
| β2-containing AMPK complexes | ~15 to 63 |
Table 2: In Vitro Potency of MK-8722 on AMPK Complexes [1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of MK-8722's effects on pancreatic cancer cells. These protocols are based on standard laboratory procedures and information extracted from relevant publications.
Cell Culture
-
Cell Lines: PANC-1 and Patu8988 human pancreatic cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Real-Time Cell Proliferation Assay
This assay monitors cell proliferation in real-time.
-
Protocol:
-
Seed PANC-1 or Patu8988 cells in specialized E-plates at an optimized density.
-
Allow cells to attach and grow for 12 hours.
-
Treat the cells with a range of MK-8722 concentrations.
-
Place the E-plates in the xCELLigence Real-Time Cell Analyzer and monitor the cell index continuously for a defined period (e.g., 72 hours).
-
Analyze the resulting data to generate proliferation curves and determine the effect of MK-8722.
-
Colony Formation Assay
This assay assesses the ability of single cells to form colonies.
-
Protocol:
-
Seed a low density of PANC-1 or Patu8988 cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with different concentrations of MK-8722.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Transwell Migration and Invasion Assays
These assays evaluate the migratory and invasive potential of cancer cells.
-
Protocol:
-
Seed serum-starved PANC-1 or Patu8988 cells in the upper chamber of a Transwell insert (8 µm pore size). For the invasion assay, the insert is pre-coated with Matrigel.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add MK-8722 at various concentrations to the upper chamber along with the cells.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the cell cycle distribution and the rate of apoptosis.
-
Cell Cycle Analysis Protocol:
-
Treat PANC-1 or Patu8988 cells with MK-8722 for a specified time (e.g., 48 hours).
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis Analysis Protocol:
-
Treat PANC-1 or Patu8988 cells with MK-8722.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
-
Conclusion
MK-8722, as a potent pan-AMPK activator, demonstrates significant anti-cancer effects in preclinical models of pancreatic cancer. Its ability to inhibit proliferation, migration, and invasion highlights its potential as a valuable research tool and a lead compound for the development of novel oncology therapeutics. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into a clinical setting. This technical guide provides a foundational understanding of MK-8722's role in oncology research and offers detailed protocols to facilitate further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an AMPK activator, inhibiting carcinoma proliferation, invasion and migration in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK Inhibition Suppresses the Malignant Phenotype of Pancreatic Cancer Cells in Part by Attenuating Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
Allosteric Activation of AMPK by MK-8722: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases. MK-8722 is a potent, direct, and systemic pan-AMPK activator that operates through an allosteric mechanism. This technical guide provides an in-depth overview of the core principles of MK-8722's interaction with AMPK, including its mechanism of action, quantitative activation data, and detailed experimental protocols for its characterization. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to AMPK and the Allosteric Activator MK-8722
AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits. It functions as a crucial cellular energy sensor, activated by increases in the AMP:ATP ratio. Upon activation, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.
MK-8722 is a small molecule that acts as a direct allosteric activator of all 12 mammalian AMPK complexes.[1][2] It binds to a specific site on the AMPK complex known as the allosteric drug and metabolite (ADaM) site, which is distinct from the nucleotide-binding sites on the γ-subunit.[3] This binding induces a conformational change that enhances and sustains AMPK activity, even in the absence of significant changes in cellular AMP levels.
Mechanism of Action of MK-8722
MK-8722's primary mechanism of action is the direct allosteric activation of AMPK. It binds to the ADaM site located at the interface of the α-catalytic and β-regulatory subunits.[3] This interaction is synergistic with AMP, meaning that the presence of both molecules leads to a greater activation than either molecule alone.[3]
The binding of MK-8722 induces a conformational change in the AMPK complex that:
-
Directly activates the kinase: This allosteric activation is independent of the phosphorylation state of the activation loop threonine (Thr172) on the α-subunit.
-
Protects against dephosphorylation: The conformational change induced by MK-8722 makes the phosphorylated Thr172 less accessible to protein phosphatases, thereby prolonging the active state of the enzyme.
This dual action results in a robust and sustained activation of AMPK, leading to the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and inhibition of the mTORC1 signaling pathway.[2]
Quantitative Data on AMPK Activation by MK-8722
MK-8722 is a potent pan-activator of all 12 mammalian AMPK isoforms, with EC50 values in the low nanomolar range.[1] The following tables summarize the quantitative data for MK-8722's activation of various AMPK complexes.
Table 1: In Vitro Activation of Human AMPK Isoforms by MK-8722
| AMPK Complex (αβγ) | EC50 (nM) | Fold Activation vs. Basal | Reference |
| α1β1γ1 | 1.4 | ~20 | [1] |
| α1β1γ2 | 2.1 | ~18 | [1] |
| α1β1γ3 | 1.1 | ~22 | [1] |
| α1β2γ1 | 7.5 | ~15 | [1] |
| α1β2γ2 | 9.2 | ~14 | [1] |
| α1β2γ3 | 6.8 | ~16 | [1] |
| α2β1γ1 | 2.5 | ~25 | [1] |
| α2β1γ2 | 3.3 | ~23 | [1] |
| α2β1γ3 | 1.9 | ~28 | [1] |
| α2β2γ1 | 15.2 | ~12 | [1] |
| α2β2γ2 | 18.9 | ~11 | [1] |
| α2β2γ3 | 12.5 | ~13 | [1] |
Table 2: Comparative EC50 Values of AMPK Activators
| Activator | Target | EC50 | Reference |
| MK-8722 | Pan-AMPK | ~1-60 nM | [1] |
| AMP | Pan-AMPK | μM range | [3] |
| A-769662 | β1-containing isoforms | ~300 nM | [4] |
Detailed Experimental Protocols
In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)
This assay measures the direct activation of purified AMPK by MK-8722 using a synthetic peptide substrate (SAMS peptide).
Materials:
-
Purified recombinant human AMPK heterotrimer (e.g., α1β1γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.0, 0.2 mM DTT, 5 mM MgCl₂)
-
MK-8722 stock solution (in DMSO)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.
-
Add varying concentrations of MK-8722 (or vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the specific activity of the enzyme and determine the EC50 value of MK-8722.
Western Blot Analysis of ACC Phosphorylation
This method assesses the activation of AMPK in a cellular context by measuring the phosphorylation of its direct downstream target, ACC, at Ser79.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium and reagents
-
MK-8722 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and grow to desired confluency.
-
Treat cells with varying concentrations of MK-8722 (or vehicle control) for a specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ACC for normalization.
In Vivo Glucose Uptake Assay in Mice
This protocol evaluates the in vivo efficacy of MK-8722 by measuring its effect on blood glucose levels in mice.[5][6]
Materials:
-
Mice (e.g., C57BL/6 or a diabetic model like db/db)
-
MK-8722 formulation for injection (e.g., dissolved in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)[5]
-
Glucometer and test strips
-
Syringes for injection
Protocol:
-
Fast the mice for a specified period (e.g., 6 hours).
-
Measure baseline blood glucose from a tail snip.
-
Administer MK-8722 (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.[7]
-
Measure blood glucose at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).[5]
-
Plot blood glucose levels over time to assess the glucose-lowering effect of MK-8722.
Visualizations
AMPK Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MK-8722 on mTORC1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Abstract
This technical guide provides an in-depth analysis of the impact of MK-8722, a potent, direct, allosteric pan-AMPK activator, on the mTORC1 signaling pathway. MK-8722 activates all 12 mammalian AMPK complexes and serves as a critical tool for studying the metabolic regulation of cellular growth and proliferation.[1][2] The primary mechanism of mTORC1 inhibition by MK-8722 is mediated through the AMPK-dependent phosphorylation of the regulatory associated protein of mTOR (Raptor), a key component of the mTORC1 complex.[3] This guide synthesizes available quantitative data, details experimental protocols for key assays, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction to MK-8722 and mTORC1 Signaling
MK-8722 is a small molecule that acts as a potent, direct, and allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) complexes.[1][2] AMPK is a central regulator of cellular energy homeostasis, and its activation is a key therapeutic target for metabolic diseases.[4] The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a critical signaling hub that promotes cell growth and proliferation by phosphorylating key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][6]
The activation of AMPK by MK-8722 leads to the direct phosphorylation of Raptor, a crucial component of the mTORC1 complex.[3] This phosphorylation event is a primary mechanism through which MK-8722 exerts its inhibitory effect on mTORC1 signaling.[3] Understanding the quantitative aspects and experimental methodologies behind this interaction is vital for researchers in oncology, metabolic disorders, and drug development.
Quantitative Data: MK-8722's Effect on AMPK and Downstream Targets
| AMPK Isoform | MK-8722 EC50 (nM) | Fold Activation vs. AMP | Reference |
| α1β1γ1 | ~1 - 6 | ~4 - 24 | [1] |
| α1β2γ1 | ~15 - 63 | ~4 - 24 | [1] |
| α2β1γ1 | ~15 - 63 | ~4 - 24 | [1] |
| α2β2γ1 | ~15 - 63 | ~4 - 24 | [1] |
| α2β2γ3 | ~15 - 63 | ~4 - 24 | [1] |
Note: MK-8722 exhibits a higher affinity for β1-containing AMPK complexes.[1] The activation of these AMPK isoforms by MK-8722 leads to the phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC), which is often used as a biomarker for AMPK activation.[7]
Signaling Pathway and Experimental Workflow
MK-8722 to mTORC1 Signaling Pathway
The activation of AMPK by MK-8722 initiates a signaling cascade that culminates in the inhibition of mTORC1. The key step in this process is the direct phosphorylation of Raptor by activated AMPK.
Caption: MK-8722 activates AMPK, leading to Raptor phosphorylation and mTORC1 inhibition.
Experimental Workflow: Western Blot Analysis
A common method to assess the impact of MK-8722 on mTORC1 signaling is through Western blot analysis to measure the phosphorylation status of key downstream targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients [insight.jci.org]
- 5. S6K1 and 4E-BP1 Are Independent Regulated and Control Cellular Growth in Bladder Cancer | PLOS One [journals.plos.org]
- 6. Activation of AMPK and inactivation of Akt result in suppression of mTOR-mediated S6K1 and 4E-BP1 pathways leading to neuronal cell death in in vitro models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK-8722 (In Vitro)
Introduction
MK-8722 is a potent, direct, and systemic pan-AMPK (5'-adenosine monophosphate-activated protein kinase) activator.[1][2] It functions as an allosteric activator for all 12 mammalian AMPK complexes, binding to a cleft between the α and β subunits known as the Allosteric Drug and Metabolite (ADaM) site.[3][4] MK-8722 activates phosphorylated AMPK (pAMPK) complexes with high potency, exhibiting EC50 values in the low nanomolar range, and demonstrates synergistic activation with AMP.[1][5]
AMPK is a crucial serine/threonine protein kinase that acts as a master regulator of cellular energy homeostasis.[3][6] Upon activation, it promotes ATP-generating catabolic pathways (e.g., fatty acid oxidation and glucose uptake) while inhibiting ATP-consuming anabolic processes (e.g., lipid and protein synthesis).[6][7] Due to its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases.[2] MK-8722 serves as a valuable research tool for investigating the downstream consequences of pan-AMPK activation in various in vitro models.[8][9] These application notes provide detailed protocols for assessing the in vitro activity of MK-8722.
Data Presentation: In Vitro Activity of MK-8722
The following table summarizes the quantitative data on the in vitro potency of MK-8722 against various AMPK complexes and its effect on cellular pathways.
| Target/Assay | System | Value Type | Value | Reference |
| Pan-AMPK complexes | Recombinant Mammalian | EC50 | ~1 - 60 nM | [1][5] |
| β1-containing pAMPK complexes | Recombinant Mammalian | EC50 | ~1 - 6 nM | [1][5] |
| β2-containing pAMPK complexes | Recombinant Mammalian | EC50 | ~15 - 63 nM | [1][5] |
| AMPK α1/β1/γ1 | Recombinant Rat (Sf9 cells) | EC50 | 1.4 nM | [1] |
| AMPK α1/β2/γ1 | Recombinant Rat (Sf9 cells) | EC50 | 7.5 nM | [1] |
| AMPK | Recombinant Human (Sf9 cells) | EC50 | 1 nM | [1] |
| De Novo Lipogenesis (DNL) Suppression | 3T3-L1 Adipocytes | IC50 | 1.1 µM | [3] |
Signaling Pathways and Experimental Workflow
MK-8722 Signaling Pathway
The following diagram illustrates the direct activation of AMPK by MK-8722 and the subsequent phosphorylation of a key downstream target, Acetyl-CoA Carboxylase (ACC).
Cellular Target Engagement Workflow
This diagram outlines the general workflow for assessing the effect of MK-8722 on the phosphorylation of AMPK and its downstream targets in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | AMPK | TargetMol [targetmol.com]
- 6. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-8722 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8722 is a potent, direct, and allosteric pan-activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. As a key sensor of the cell's energy status, AMPK activation triggers a cascade of events aimed at restoring energy balance, including the stimulation of catabolic processes that generate ATP and the inhibition of anabolic pathways that consume ATP. These actions make AMPK a highly attractive therapeutic target for metabolic diseases. MK-8722 has been shown to activate all 12 mammalian AMPK complexes, making it a valuable tool for studying the broad physiological roles of AMPK.
These application notes provide a summary of the effective concentrations of MK-8722 in various in vitro systems and detailed protocols for key cell-based assays to assess its activity and downstream effects.
Data Presentation: Efficacy of MK-8722
The following tables summarize the quantitative data on the potency of MK-8722 in enzymatic and cell-based assays.
Table 1: In Vitro Enzymatic Activity of MK-8722 on AMPK Complexes
| AMPK Complex Isoform | EC50 (nM) | Source |
| α1β1γ1 | ~1 - 6 | [1] |
| α1β2γ1 | ~15 - 63 | [1] |
| α2β2γ2 | ~15 - 63 | [1] |
| Pan-AMPK | ~1 - 60 | [2] |
Table 2: Effective Concentrations of MK-8722 in Cell-Based Assays
| Cell Line | Assay | Effective Concentration Range | Observed Effect | Source |
| HepG2 | pAMPK and pACC activation | Below 1 µM | Stimulation of AMPK signaling | [3] |
| C2C12 myotubes | pAMPK and pACC activation | Below 1 µM | Stimulation of AMPK signaling | [3] |
| HeLa | pACC formation | 0.5 µM | Increased pACC levels | [4] |
| Vero76 | SARS-CoV-2 inhibition | Micromolar range | Inhibition of viral infection | [4] |
| Calu-3 | SARS-CoV-2 inhibition | Micromolar range | Inhibition of viral infection | [4] |
Signaling Pathway
The diagram below illustrates the central role of AMPK in cellular metabolism and the mechanism of action of MK-8722.
Caption: MK-8722 allosterically activates AMPK, leading to downstream metabolic regulation.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the effects of MK-8722.
Cell Viability and Proliferation (MTT Assay)
This protocol is designed to assess the effect of MK-8722 on cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cells of interest (e.g., HepG2, C2C12)
-
Complete culture medium
-
MK-8722 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of MK-8722 in culture medium from the stock solution. A suggested concentration range to test is 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MK-8722. Include a vehicle control (DMSO) at the same final concentration as in the highest MK-8722 treatment.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium and MTT only) from the absorbance of the experimental wells. Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol details the detection of phosphorylated AMPK (pAMPK) and its direct substrate, Acetyl-CoA Carboxylase (pACC), as markers of MK-8722 activity.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Materials:
-
Cells of interest cultured in 6-well plates or 10 cm dishes
-
MK-8722
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pAMPK (Thr172), anti-AMPK, anti-pACC (Ser79), anti-ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells to reach 70-80% confluency on the day of the experiment. Treat cells with MK-8722 (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Autophagy Flux Assay (LC3-II Turnover)
This assay measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.
Caption: Experimental design for measuring autophagic flux.
Materials:
-
Cells of interest
-
MK-8722
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Western blot reagents (as listed in Protocol 2)
-
Primary antibody: anti-LC3
Procedure:
-
Experimental Setup: Prepare four sets of cell cultures:
-
Untreated (vehicle control)
-
Treated with MK-8722 (e.g., 1 µM for 6-24 hours)
-
Treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of the experiment)
-
Co-treated with MK-8722 and the lysosomal inhibitor (add the inhibitor for the last 2-4 hours of the MK-8722 treatment).
-
-
Cell Lysis and Western Blotting: Following treatment, lyse the cells and perform western blotting as described in Protocol 2.
-
Detection and Analysis: Probe the membrane with an anti-LC3 antibody. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). Quantify the intensity of the LC3-II band and normalize it to the loading control.
-
Interpreting the Results: Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference in the MK-8722 treated cells compared to the control cells indicates an induction of autophagy.
Concluding Remarks
MK-8722 is a valuable research tool for investigating the multifaceted roles of AMPK in cellular physiology and disease. The optimal concentration of MK-8722 will vary depending on the cell type, treatment duration, and the specific endpoint being measured. Therefore, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each experimental system. The protocols provided here serve as a starting point for researchers to design and execute robust experiments to elucidate the effects of this potent pan-AMPK activator.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: MK-8722 for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
MK-8722 is a potent, direct, and selective allosteric activator of 5'-adenosine monophosphate-activated protein kinase (AMPK).[1][2][3] Unlike indirect activators (e.g., metformin), MK-8722 directly binds to and activates all 12 mammalian AMPK heterotrimeric complexes.[1][2][3] AMPK is a crucial cellular energy sensor that, once activated, shifts metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes to restore energy homeostasis.[3][4]
Activation of AMPK by MK-8722 stimulates pathways that promote glucose uptake and fatty acid oxidation while inhibiting processes like lipid and protein synthesis.[5][6] In preclinical mouse models, this mechanism leads to robust, insulin-independent glucose uptake, primarily in skeletal muscle, resulting in improved glycemic control.[2][4] Consequently, MK-8722 has been investigated primarily for metabolic diseases such as Type 2 Diabetes Mellitus.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action for MK-8722 as a direct allosteric activator of AMPK.
Dosage and Administration in Mouse Models
MK-8722 has been evaluated in various mouse models, primarily through oral (p.o.) or intraperitoneal (i.p.) administration. Dosages are typically reported in milligrams per kilogram of body weight (mpk or mg/kg).
Table 1: Summary of MK-8722 Dosage in Mouse Models
| Mouse Model | Dosing Range (mg/kg) | Administration Route | Study Focus | Key Findings | Citations |
| db/db | 3 - 30 mpk/day | Oral (p.o.) | Type 2 Diabetes | Dose-dependent lowering of ambient blood glucose.[1] | [1] |
| eDIO (diet-induced obese) | 10 - 30 mpk | Oral (p.o.) | Insulin Resistance | Significant reduction in fasting glucose.[2] | [2] |
| Lean C57BL/6 | 1 - 30 mpk | Oral (p.o.) | Glucose Tolerance | Dose-dependent improvement in glucose tolerance tests (ipGTT).[6] | [6] |
| HSALR | Not specified | Daily Injection | Myotonic Dystrophy | Improved muscle histology and alternative splicing.[7] | [7] |
| Aged Mice | Not specified | Not specified | Healthspan/Aging | Improved grip strength, body composition, and reduced inflammation.[8] | [8] |
Note: A significant side effect observed in chronic studies across species is reversible cardiac hypertrophy, associated with increased cardiac glycogen.[4][9] This should be a key consideration in experimental design.
Experimental Protocols
Protocol 1: Preparation of MK-8722 for In Vivo Administration
This protocol is adapted for preparing MK-8722 for intraperitoneal injection.[10]
Materials:
-
MK-8722 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile 0.22 µm filter
Vehicle Buffer Preparation:
-
Prepare the vehicle buffer with the following composition:
-
10% DMSO (v/v)
-
40% PEG300 (v/v)
-
5% Tween 80 (v/v)
-
45% Saline (v/v)
-
-
Sterilize the complete vehicle buffer by passing it through a 0.22 µm filter.
MK-8722 Solution Preparation (Example: 3 mg/mL for a 30 mg/kg dose):
-
Weigh the required amount of MK-8722 powder.
-
Dissolve the powder in the sterile vehicle buffer to a final concentration of 3 mg/mL.
-
Ensure the solution is freshly prepared before each use.
Dosage Calculation:
-
The injection volume is typically 10 µL per gram of body weight.
-
Formula: Injection Volume (µL) = Body Weight (g) × 10 µL/g
-
This calculation provides a 30 mg/kg dose when using a 3 mg/mL stock solution.[10]
Protocol 2: In Vivo Efficacy Study - Intraperitoneal Glucose Tolerance Test (ipGTT)
This protocol outlines a typical ipGTT experiment in mice to assess the acute effects of MK-8722 on glucose homeostasis.
Experimental Workflow Diagram:
Caption: Workflow for a typical glucose tolerance test in mice.
Procedure:
-
Animal Acclimation: Acclimate mice to handling to minimize stress-induced blood glucose fluctuations.
-
Fasting: Fast 8 to 10-week-old male C57BL/6 mice for approximately 6 hours before the experiment.
-
Baseline Glucose: Obtain a baseline blood sample from the tail vein (t=0) and measure blood glucose using a glucometer.
-
Compound Administration: Administer MK-8722 or vehicle solution via the desired route (e.g., oral gavage or i.p. injection). Doses can range from 1 to 30 mg/kg.
-
Waiting Period: Wait for a defined period (e.g., 60 minutes) to allow for compound absorption and distribution.
-
Glucose Challenge: Administer a bolus of D-glucose (e.g., 2 g/kg) via intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose concentration over time. Calculate the Area Under the Curve (AUC) to quantify glucose clearance and compare treatment groups to the vehicle control group.
Quantitative Data Summary
The efficacy of MK-8722 is typically assessed by measuring its impact on blood glucose levels and target engagement markers like the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream substrate of AMPK.
Table 2: Quantitative Effects of Acute MK-8722 Dosing in Mice
| Mouse Model | Dose (mpk, p.o.) | Parameter Measured | Result | Citation |
| eDIO Mice | 10 | Fasting Blood Glucose | Significant reduction vs. vehicle | [2] |
| eDIO Mice | 30 | Fasting Blood Glucose | Significant reduction vs. vehicle | [2] |
| eDIO Mice | 30 | Muscle pACC/ACC Ratio | Substantial increase vs. vehicle | [2] |
| Lean C57BL/6 | 1 | ipGTT (Glucose AUC) | Modest, non-significant reduction | |
| Lean C57BL/6 | 3 | ipGTT (Glucose AUC) | Significant reduction | |
| Lean C57BL/6 | 10 | ipGTT (Glucose AUC) | Robust, significant reduction | |
| Lean C57BL/6 | 30 | ipGTT (Glucose AUC) | Robust, significant reduction | |
| db/db Mice | 30 (daily) | Ambient Blood Glucose | Reduction comparable to rosiglitazone (B1679542) (3 mpk) after 12 days.[1] | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 4. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The AMPK allosteric activator MK-8722 improves the histology and spliceopathy in myotonic dystrophy type 1 (DM1) skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MK-8722
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8722 is a potent, systemic, and direct pan-activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] Activation of AMPK can influence a variety of metabolic pathways, making MK-8722 a valuable tool for research in areas such as diabetes, metabolic syndrome, and oncology.[1][5][6][7][8] These application notes provide detailed protocols for the preparation and in vivo administration of MK-8722 to ensure consistent and reliable experimental outcomes.
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative data for MK-8722.
| Parameter | Value | Source |
| Molecular Weight | 449.89 g/mol | [3][9] |
| Solubility in DMSO | 30 mg/mL to 90 mg/mL | [3][5] |
| Solubility in Ethanol | Slightly soluble | [5] |
| Insoluble in | Water | [3] |
| EC50 for AMPK activation | ~1 to 60 nM | [1][4] |
| Recommended in vivo dose (mice) | 10 - 30 mg/kg | [1][5][10] |
| Vehicle for in vivo administration | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][10] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (in solvent) | -80°C for up to 1 year | [4] |
Experimental Protocols
Protocol 1: Preparation of MK-8722 Formulation for In Vivo Administration in Mice
This protocol details the preparation of a 3 mg/mL solution of MK-8722 suitable for intraperitoneal injection in mice.
Materials:
-
MK-8722 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Ultrasonic bath (optional)
-
0.22 µm sterile filter
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile conical tube, combine the following sterile components in the specified volumetric ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
Sterilize the vehicle by passing it through a 0.22 µm filter.
-
-
Dissolve MK-8722:
-
Weigh the required amount of MK-8722 powder to achieve a final concentration of 3 mg/mL. For example, to prepare 10 mL of the final formulation, weigh 30 mg of MK-8722.
-
Add the weighed MK-8722 powder to the prepared vehicle solution.
-
Vortex the mixture vigorously for several minutes.
-
If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of precipitation.
-
-
Final Preparation and Storage:
Protocol 2: In Vivo Administration to Mice
This protocol describes the administration of the prepared MK-8722 formulation to mice via intraperitoneal injection.
Materials:
-
Prepared MK-8722 formulation (3 mg/mL)
-
Mice (e.g., C57BL/6)
-
Appropriate size syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately before administration.
-
Calculate the required volume of the MK-8722 solution for each mouse based on the desired dose (e.g., 30 mg/kg) and the concentration of the solution (3 mg/mL).
-
The formula for calculating the injection volume is:
-
Volume (µL) = (Body Weight (g) / 1000) * (Dose (mg/kg) / Concentration (mg/mL)) * 1000
-
For a 30 mg/kg dose and a 3 mg/mL solution: Volume (µL) = Body Weight (g) * 10 µL/g.[10]
-
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated volume of the MK-8722 formulation via intraperitoneal (IP) injection.
-
For oral administration, a standard vehicle of 0.25% methylcellulose, 5% Tween-80, and 0.02% SDS has been used, with a dosing volume of 10 mL/kg body weight.[2]
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions after administration.
-
The effects of MK-8722 on metabolic parameters can be assessed by comparing to a vehicle-treated control group.[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing and administering MK-8722 for in vivo studies.
Caption: Workflow for MK-8722 in vivo preparation and administration.
Signaling Pathway
MK-8722 is a direct allosteric activator of all 12 mammalian AMPK complexes.[1][3] The diagram below depicts a simplified representation of the AMPK signaling pathway.
Caption: Simplified AMPK signaling pathway activated by MK-8722.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MK8722 | AMPK | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MK-8722 Supplier | pan-AMPK activator| CAS 1394371-71-1 | AOBIOUS [aobious.com]
- 10. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MK-8722 Formulation with DMSO and PEG300
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8722 is a potent, direct, and systemic allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) complexes.[1][2][3][4] As a key sensor of cellular energy status, AMPK activation has numerous downstream effects, making it a target of interest for various metabolic diseases.[5][6][7] These application notes provide detailed protocols for the formulation of MK-8722 using a vehicle composed of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), along with other co-solvents, for both in vivo and in vitro studies.
Data Presentation
Solubility and Formulation Data
The following tables summarize the key quantitative data for the formulation of MK-8722.
| Parameter | Value | Reference |
| Solubility in DMSO | 50 mg/mL (111.14 mM) | [1] |
| 90 mg/mL (200.04 mM) | [3] | |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [2][8][9][10] |
| 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂O | [1] | |
| Solubility in Formulation | 2.08 mg/mL (4.62 mM) | [2][9] |
| 3 mg/mL | [8][10] | |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Stock in DMSO) | -80°C for 1 to 2 years | [2][3] |
In Vivo Dosing and Efficacy
| Animal Model | Dose | Effect | Reference |
| db/db mice | 30 mg/kg/day | Dose-dependent lowering of ambient blood glucose | [1][2] |
| eDIO mice | 10 and 30 mg/kg | Significant reduction in fasting blood glucose | [5] |
| Rats (Diabetic Nephropathy) | 10 mg/kg/day | Reduction in proteinuria and improved GFR | [7] |
Experimental Protocols
Protocol 1: Preparation of MK-8722 Formulation for In Vivo Administration
This protocol details the preparation of a common vehicle for the administration of MK-8722 to animal models.
Materials:
-
MK-8722 powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
Prepare a stock solution of MK-8722 in DMSO. For example, to create a 20.8 mg/mL stock, dissolve the appropriate amount of MK-8722 powder in DMSO. Sonication may be required to fully dissolve the compound.[2]
-
In a sterile conical tube, add the required volume of the co-solvents in the following order, ensuring the solution is clear after each addition:
-
Add the MK-8722 DMSO stock solution (to achieve a final concentration of 10% of the total volume).
-
Add PEG300 (to achieve a final concentration of 40% of the total volume). Mix thoroughly.
-
Add Tween 80 (to achieve a final concentration of 5% of the total volume). Mix thoroughly.
-
Add saline to reach the final desired volume (45% of the total volume). Mix until a clear solution is obtained.[2][9]
-
-
Example for 1 mL of a 2.08 mg/mL working solution:
-
Sterilize the final formulation by passing it through a 0.22 µm filter. [8]
-
It is recommended to prepare this formulation fresh before each use. [2][8]
Protocol 2: In Vitro Cell-Based Assay with MK-8722
This protocol provides a general guideline for treating cultured cells with MK-8722.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
Complete cell culture medium
-
MK-8722 stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Treatment Media:
-
Thaw the MK-8722 DMSO stock solution.
-
Prepare serial dilutions of the MK-8722 stock solution in complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.1-0.5% to avoid solvent toxicity.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment media containing different concentrations of MK-8722 or a vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as Western blotting for p-AMPK and p-ACC, gene expression analysis, or metabolic assays.
Visualizations
Signaling Pathway of MK-8722
Caption: MK-8722 allosterically activates AMPK, leading to downstream metabolic effects.
Experimental Workflow for In Vivo Formulation Preparation
Caption: Sequential workflow for preparing the MK-8722 in vivo formulation.
References
- 1. This compound | AMPK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, an AMPK activator, inhibiting carcinoma proliferation, invasion and migration in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 7. PAN-AMPK Activation Improves Renal Function in a Rat Model of Progressive Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Phospho-ACC (Ser79) following MK-8722 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: MK-8722 is a potent, systemic, direct pan-activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] AMPK is a serine/threonine protein kinase that, once activated, phosphorylates numerous downstream targets to restore energy balance. A key downstream substrate of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[4] AMPK-mediated phosphorylation of ACC at Serine 79 (Ser79) inhibits its enzymatic activity.[4] Therefore, measuring the ratio of phosphorylated ACC (p-ACC) to total ACC serves as a robust and direct biomarker for assessing the engagement and activation of the AMPK pathway by compounds like MK-8722 in both in vitro and in vivo models.[1]
These application notes provide a detailed protocol for the detection and semi-quantification of p-ACC (Ser79) by Western blot in cell or tissue lysates following treatment with MK-8722.
Signaling Pathway of MK-8722
The diagram below illustrates the mechanism by which MK-8722 activates AMPK, leading to the subsequent phosphorylation of ACC.
References
- 1. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Acetyl-CoA Carboxylase (Ser79) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring AMPK Activation with MK-8722
Document ID: ANP-MK8722-2025 Version: 1.0 For Research Use Only.
Introduction
The 5'-AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1][2][3] It is a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia, leading to a relative increase in AMP or ADP.[1][4] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein, lipid, and glycogen (B147801) synthesis).[1][2]
MK-8722 is a potent, direct, allosteric activator of all 12 mammalian AMPK complexes.[5][6] Unlike indirect activators such as AICAR or metformin, which modulate cellular nucleotide levels, MK-8722 binds directly to the AMPK complex to induce its activation.[5][7] It activates phosphorylated AMPK (pAMPK) complexes with high potency, exhibiting EC₅₀ values in the nanomolar range, and acts synergistically with AMP.[5][8] These properties make MK-8722 a valuable pharmacological tool for investigating the downstream consequences of AMPK activation in various physiological and pathological contexts.
This document provides detailed protocols for measuring AMPK activation induced by MK-8722 in both in vitro (cell-free) and in cellulo (cell-based) systems.
Mechanism of Action and Signaling Pathway
MK-8722 is a systemic pan-AMPK activator that allosterically activates the kinase.[5] Activation of AMPK requires phosphorylation of threonine 172 (Thr172) within the activation loop of the catalytic α subunit by upstream kinases, primarily LKB1 and Ca²⁺/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[1] MK-8722 enhances the activity of this already phosphorylated AMPK.[6] Activated AMPK then phosphorylates key downstream substrates, including Acetyl-CoA Carboxylase (ACC) at Ser79, which inhibits fatty acid synthesis, and Tuberous Sclerosis Complex 2 (TSC2), leading to the inhibition of the mTORC1 pathway and thereby suppressing protein synthesis.[4]
Data Presentation: Quantitative Effects of MK-8722
The following tables summarize the quantitative data regarding MK-8722's efficacy from published studies.
Table 1: In Vitro Activation of Purified p-AMPK Complexes by MK-8722
| AMPK Complex | Description | EC₅₀ (nM) | Max Fold Activation | Reference |
|---|---|---|---|---|
| α1β1γ1 | Ubiquitous | ~1 - 6 | ~4 - 24 | [5] |
| α2β2γ1 | Skeletal Muscle | ~15 - 63 | ~4 - 24 | [5] |
| α2β2γ3 | Skeletal Muscle | ~15 - 63 | ~4 - 24 | [5][8] |
| α1β2γ1 | Heart, Skeletal Muscle | ~15 - 63 | ~4 - 24 | [5][9] |
EC₅₀ values and activation magnitude are relative to AMP. MK-8722 shows higher affinity for β1-containing complexes.
Table 2: Cellular Activity of MK-8722
| Cell Line | Cell Type | Concentration | Effect | Reference |
|---|---|---|---|---|
| HepG2 | Human Hepatoma | 0.5 µM | Increased p-AMPK & p-ACC | [8][10] |
| C2C12 | Mouse Myotubes | < 1 µM | Increased p-ACC | [9] |
| Primary Human Myocytes | Human Muscle | Not specified | Phosphorylation of AMPK targets | [6] |
| HeLa | Human Cervical Cancer | 0.5 µM | Increased p-ACC formation |[8][10] |
Table 3: In Vivo Efficacy of MK-8722 in Rodent Models
| Animal Model | Dose (mpk, p.o.) | Duration | Key Outcome | Reference |
|---|---|---|---|---|
| db/db Mice | 30 mpk/day | 12 days | Dose-dependent lowering of blood glucose | [5] |
| eDIO Mice | 10 - 30 mpk | Acute | Increased muscle p-ACC | [11] |
| C57BL/6 Mice | 30 mpk | Acute | Significant suppression of blood glucose | [6] |
mpk = mg/kg; p.o. = oral administration; eDIO = diet-induced obese.
Experimental Protocols
Protocol 1: In Vitro AMPK Kinase Activity Assay
This protocol describes how to measure the direct effect of MK-8722 on the activity of purified, recombinant AMPK using a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™ Kinase Assay).
A. Materials and Reagents
-
Purified, active recombinant AMPK (e.g., α1β1γ1)
-
AMPK Substrate (e.g., SAMS peptide)
-
MK-8722
-
Dimethyl Sulfoxide (DMSO)
-
ATP
-
AMPK Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
B. Procedure
-
Compound Preparation: Prepare a serial dilution of MK-8722 in DMSO. A typical starting concentration is 100 µM. Further dilute these stocks into the AMPK Kinase Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Buffer
-
AMPK enzyme
-
SAMS peptide substrate
-
Diluted MK-8722 or vehicle (DMSO) control.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final volume and concentrations should be optimized based on the enzyme activity (e.g., 25 µL reaction with 25 µM ATP).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (following ADP-Glo™ protocol):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to AMPK activity. Plot the signal against the log of the MK-8722 concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Protocol 2: Western Blot Analysis of AMPK and ACC Phosphorylation in Cells
This protocol details the immunodetection of phosphorylated AMPK (p-AMPKα at Thr172) and its key substrate ACC (p-ACC at Ser79) in cell lysates following treatment with MK-8722.
A. Materials and Reagents
-
Cell line of interest (e.g., HepG2, C2C12, HeLa)
-
Cell culture medium and supplements
-
MK-8722
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is recommended over milk for phospho-antibodies to reduce background.[12][13][14]
-
Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (Total)
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC (Total)
-
Antibody for loading control (e.g., anti-β-Actin or anti-GAPDH)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
B. Procedure
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of MK-8722 (e.g., 0.1 to 10 µM) or vehicle (DMSO) for the desired time (e.g., 30-60 minutes).
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[15]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα, diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA or milk in TBST) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 9).
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the signal for the phospho-protein to the corresponding total protein or a loading control.
Troubleshooting and Considerations
-
Solubility: MK-8722 is soluble in DMSO.[6] Prepare concentrated stock solutions in DMSO and dilute further in aqueous buffers for experiments.
-
Off-Target Effects: While potent for AMPK, at higher concentrations MK-8722 may have off-target activities, with the most potent being against the serotonin (B10506) 5-HT2A receptor.[6] Use the lowest effective concentration possible.
-
Western Blotting: Phosphorylated proteins can be labile. Always use phosphatase inhibitors during cell lysis and keep samples on ice.[12] Optimization of antibody dilutions and blocking conditions is crucial for a good signal-to-noise ratio.[13]
-
In Vivo Studies: Chronic administration of MK-8722 has been associated with cardiac hypertrophy in animal models.[6][8] This should be considered when designing long-term in vivo experiments. An in vivo protocol for assessing AMPK activity involves injecting mice with MK-8722 and measuring the subsequent drop in blood glucose as a functional readout.[16]
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-AMPK alpha (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-8722 in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8722 is a potent, direct, and systemic pan-AMPK (AMP-activated protein kinase) activator, targeting all 12 mammalian AMPK complexes.[1][2][3] As a master regulator of cellular energy homeostasis, AMPK activation plays a crucial role in modulating glucose and lipid metabolism.[1][2] In primary hepatocytes, MK-8722 has been shown to robustly affect lipid metabolism and influence glucose homeostasis.[1] These characteristics make MK-8722 a valuable tool for studying metabolic pathways in liver cells and for investigating potential therapeutic strategies for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
These application notes provide detailed protocols for utilizing MK-8722 in primary hepatocyte cultures to investigate its effects on key metabolic pathways.
Data Presentation
The following tables summarize quantitative data regarding the in vitro potency of MK-8722.
Table 1: In Vitro Potency of MK-8722 on AMPK Complexes
| AMPK Complex Isoform | EC50 (nM) |
| α1β1γ1 | ~1-6 |
| α2β2γ2 | ~15-63 |
Source: Data compiled from studies on recombinant AMPK complexes.[3]
Table 2: Cellular Activity of MK-8722 in Hepatocyte-Related Cell Lines
| Cell Line | Assay | IC50 / EC50 |
| HepG2 | pAMPK Activation | Micromolar range[4] |
| HepG2 | pACC Formation | Micromolar range[4][5] |
Note: Specific IC50/EC50 values can vary depending on experimental conditions.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of MK-8722 in primary hepatocytes. MK-8722 directly activates AMPK, which in turn phosphorylates downstream targets such as ACC (Acetyl-CoA Carboxylase) and mTORC1, leading to the regulation of lipid and glucose metabolism.
References
- 1. Primary mouse hepatocyte isolation [protocols.io]
- 2. Isolation of Mouse Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 4. mouselivercells.com [mouselivercells.com]
- 5. Isolation and culture of mouse primary hepatocytes [bio-protocol.org]
Animal Models for Studying the Effects of MK-8722: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8722 is a potent, systemic, allosteric pan-AMP-activated protein kinase (AMPK) activator.[1][2] AMPK is a master regulator of cellular energy homeostasis, and its activation has been a key therapeutic target for metabolic diseases.[3][4] Preclinical studies have demonstrated that MK-8722 improves glucose homeostasis in various animal models.[1][5] However, these studies also revealed a significant side effect: the induction of cardiac hypertrophy.[1][5][6]
These application notes provide detailed protocols for utilizing relevant animal models to study the dual effects of MK-8722 on glucose metabolism and cardiac physiology. The protocols are designed to guide researchers in replicating and building upon existing preclinical findings.
Key Signaling Pathway: AMPK Activation
MK-8722 directly activates all 12 mammalian AMPK complexes, leading to the phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC).[1][7] Phosphorylation of ACC inhibits its activity, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, contributing to improved glucose metabolism.
Data Summary
Effects of MK-8722 on Glucose Metabolism
| Animal Model | Dose (mg/kg/day, p.o.) | Duration | Key Findings | Reference(s) |
| db/db Mice | 3 - 30 | 12 days | Dose-dependent reduction in ambient blood glucose. | [5][7] |
| eDIO Mice | 10 - 30 (acute) | 2 hours | Significant reduction in fasting blood glucose. | [3] |
| Diabetic GK Rats | 1 - 30 (acute) | Single dose | Improved glucose tolerance in an oGTT. | [5] |
| Diabetic Rhesus Monkeys | 5 - 10 | Acute & 7 weeks | Improved glucose tolerance and reduced HbA1c. | [5] |
Effects of MK-8722 on Cardiac Parameters
| Animal Model | Dose (mg/kg/day, p.o.) | Duration | Key Findings | Reference(s) |
| Wistar Han Rats | 3 - 30 | 1 month | Dose-dependent increase in heart weight/brain weight ratio. | [5] |
| db/db Mice | 4 - 20 (in feed) | 14 days | Increased heart weight. | [5] |
| Rhesus Monkeys | 5 - 50 | 1 month | Dose-dependent increase in heart weight/brain weight ratio. | [5][8] |
Experimental Protocols
Efficacy Study in a Type 2 Diabetes Model: db/db Mice
This protocol outlines a chronic efficacy study to evaluate the glucose-lowering effects of MK-8722 in a genetically diabetic mouse model.
Materials:
-
8-week-old male db/db mice.[5]
-
MK-8722.
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9][10]
-
Oral gavage needles.
-
Glucometer and test strips.
-
Standard laboratory equipment for tissue processing.
Procedure:
-
Animal Handling:
-
Drug Administration:
-
Blood Glucose Monitoring:
-
Measure trough ambient blood glucose levels at specified intervals throughout the study from tail vein blood using a glucometer.
-
-
Tissue Collection and Analysis:
-
At the end of the 12-day treatment period, euthanize the mice.
-
Collect skeletal muscle and heart tissue for further analysis.
-
Analyze skeletal muscle for pACC/ACC ratio by Western blot to confirm target engagement.
-
Process heart tissue for histological analysis to assess for cardiac hypertrophy.
-
Acute Glucose Metabolism and Target Engagement in eDIO Mice
This protocol is designed to assess the acute effects of MK-8722 on glucose tolerance and AMPK activation in a diet-induced obesity model.
Materials:
-
Male C57BL/6 mice on a high-fat diet (60% kcal from fat) to induce obesity and insulin (B600854) resistance.[7]
-
MK-8722.
-
Vehicle: 0.25% Methylcellulose, 5% Tween-80, 0.02% SDS.[3]
-
Glucose solution (2 g/kg) for Oral Glucose Tolerance Test (OGTT).[11][12]
-
Equipment for OGTT and tissue collection.
Procedure:
-
Animal Model:
-
Induce obesity and insulin resistance in C57BL/6 mice by feeding a high-fat diet for a sufficient period (typically 8-12 weeks).
-
Fast the mice for 4-6 hours before the experiment.[13]
-
-
Oral Glucose Tolerance Test (OGTT):
-
Target Engagement:
-
Approximately 2-3 hours post-MK-8722 administration, euthanize the mice and collect liver and skeletal muscle tissues.[3]
-
Analyze tissue lysates for pACC/ACC ratio by Western blot.
-
Cardiac Hypertrophy Assessment in Rodents
This protocol details the assessment of cardiac hypertrophy following chronic MK-8722 administration in rats. A similar protocol can be adapted for mice.
Materials:
-
Wistar Han rats.[5]
-
MK-8722.
-
Vehicle solution.
-
Surgical tools for necropsy.
-
Formalin or other fixatives for histology.
-
Histology processing reagents and equipment.
Procedure:
-
Chronic Dosing:
-
Treat Wistar Han rats with daily oral doses of MK-8722 (3, 10, 30 mg/kg) or vehicle for one month.[5]
-
-
Necropsy and Organ Weights:
-
At the end of the treatment period, euthanize the rats.
-
Carefully excise the heart and brain.
-
Blot the organs dry and weigh them.
-
Calculate the heart weight to brain weight ratio.[5]
-
-
Histological Analysis:
Study in a Non-Human Primate Model: Rhesus Monkeys
This protocol provides an overview of a study to evaluate the long-term effects of MK-8722 in diabetic rhesus monkeys.
References
- 1. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vmmpc.org [vmmpc.org]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - A rat model of cardiac hypertrophy assessed by histopathology. - Public Library of Science - Figshare [plos.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Long-Term Administration of MK-8722 in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8722 is a potent, systemic, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) complexes.[1][2][3][4][5] AMPK is a crucial regulator of cellular energy homeostasis, and its activation has been a therapeutic target for metabolic diseases such as type 2 diabetes.[2][3] Preclinical studies in various rodent models have demonstrated that long-term administration of MK-8722 leads to significant improvements in glucose metabolism.[1][3] However, these studies have also highlighted a consistent adverse effect of cardiac hypertrophy.[3][6][7][8] These application notes provide a comprehensive overview of the methodologies for the long-term administration of MK-8722 in rodents, summarize the key quantitative findings, and illustrate the relevant biological pathways and experimental workflows.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key findings from long-term administration studies of MK-8722 in various rodent models.
Table 1: Effects of Chronic MK-8722 Administration on Glucose Homeostasis in db/db Mice
| Parameter | Treatment Group | Dosage | Duration | Observation | Reference |
| Ambient Blood Glucose | MK-8722 | 3-30 mpk/day, p.o. | 12 days | Dose-dependent lowering of blood glucose, comparable to rosiglitazone (B1679542) (3 mpk/day) at the 30 mpk/day dose. | [1][8] |
| Body Weight | MK-8722 | 3-30 mpk/day, p.o. | 12 days | No significant effect on body weight, unlike the PPARγ agonist BRL49653 which is associated with weight gain. | [1] |
| Muscle Glut4 Protein Levels | MK-8722 | Chronic Dosing | Chronic | Increased muscle Glut4 protein levels. | [1] |
| Tissue pACC | MK-8722 | 3-30 mpk/day, p.o. | 12 days | Dose-dependent increases in tissue phosphorylated Acetyl-CoA Carboxylase (pACC) were maintained throughout the dosing period. | [1] |
Table 2: Effects of Chronic MK-8722 Administration on Cardiac Parameters in Rodents
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Wistar Han Rats | 3-30 mpk/day, p.o. | 1 month | Dose-dependent increase in heart weight to brain weight ratio, which was reversible after a 2-month washout period. | [7][8] |
| Wistar Han Rats | 10-50 mpk/day, p.o. | 2 weeks | Dose-dependent increase in heart weight to brain weight ratio and cardiac glycogen (B147801). | [7][8] |
| db/db Mice | 4-20 mpk/day (in feed) | 14 days | Dose-dependent increase in heart weight. | [7][8] |
Table 3: Effects of MK-8722 in a Rat Model of Diabetic Nephropathy
| Parameter | Treatment Group | Dosage | Observation | Reference |
| Proteinuria | MK-8722 | 10 mg/kg per day | 63% decrease compared to vehicle group. | [9] |
| Glomerular Filtration Rate | MK-8722 | 10 mg/kg per day | Significant improvement (779 µl/min per gram kidney weight vs. 430 in vehicle group). | [9] |
| Blood Pressure | MK-8722 | 10 mg/kg per day | Modest reduction of 10 mmHg in mean blood pressure. | [9] |
| Plasma Glucose and Triglycerides | MK-8722 | 10 mg/kg per day | Significant decrease. | [9] |
| Body Weight | MK-8722 | 10 mg/kg per day | Decrease in body weight. | [9] |
Experimental Protocols
Protocol 1: Evaluation of Chronic Antihyperglycemic Efficacy in db/db Mice
This protocol is adapted from studies evaluating the glucose-lowering effects of MK-8722 in a leptin receptor-deficient mouse model of type 2 diabetes.[1]
1. Animal Model:
-
Species: Mouse
-
Strain: db/db (leptin receptor-deficient)
-
Age: 8 weeks old
-
Sex: Male
-
Group Size: n = 8-10 per group
2. Materials:
-
MK-8722
-
Vehicle (e.g., 0.25% Methylcellulose, 5% Tween-80, and 0.02% SDS in water[2])
-
Oral gavage needles
-
Blood glucose monitoring system
-
Animal balance
3. Dosing and Administration:
-
Route: Oral gavage (p.o.)
-
Frequency: Once daily
-
Dosage: Prepare solutions for 3, 10, and 30 mg/kg (mpk) doses. A vehicle control group should be included. A positive control group (e.g., Rosiglitazone at 3 mpk/day) can also be included for comparison.
-
Duration: 12 consecutive days
4. Experimental Procedure:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Record baseline body weight and blood glucose levels.
-
Administer the assigned treatment (vehicle, MK-8722, or positive control) orally once daily for 12 days.
-
Monitor and record trough ambient blood glucose levels and body weight daily or on specified days throughout the study.
-
At the end of the treatment period, animals can be euthanized for tissue collection (e.g., skeletal muscle) to analyze protein levels (e.g., Glut4, pACC).
5. Data Analysis:
-
Compare the changes in blood glucose and body weight between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Assessment of Cardiac Hypertrophy in Wistar Han Rats
This protocol outlines a study to evaluate the potential for MK-8722 to induce cardiac hypertrophy.[7][8]
1. Animal Model:
-
Species: Rat
-
Strain: Wistar Han
-
Age: 5-6 weeks old
-
Sex: Male and Female
-
Group Size: n = 5-10 per group
2. Materials:
-
MK-8722
-
Vehicle
-
Oral gavage needles
-
Analytical balance
-
Dissection tools
3. Dosing and Administration:
-
Route: Oral gavage (p.o.)
-
Frequency: Once daily
-
Dosage: Prepare solutions for a range of doses (e.g., 3, 10, 30, 50 mpk). A vehicle control group is mandatory.
-
Duration: 2 weeks to 1 month. A subsequent washout period of 2 months can be included to assess reversibility.
4. Experimental Procedure:
-
Acclimatize animals and record initial body weights.
-
Administer the assigned treatment daily for the specified duration.
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period (and washout period, if applicable), euthanize the animals.
-
Carefully dissect and weigh the heart and the brain.
-
For some studies, a portion of the heart tissue can be flash-frozen for glycogen content analysis.
5. Data Analysis:
-
Calculate the heart weight to brain weight ratio for each animal.
-
Compare the ratios between the different dose groups and the vehicle control using statistical analysis (e.g., one-way ANOVA).
Mandatory Visualizations
Signaling Pathway
Caption: MK-8722 allosterically activates AMPK, leading to downstream metabolic effects.
Experimental Workflow
Caption: Workflow for a typical long-term MK-8722 administration study in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PAN-AMPK Activation Improves Renal Function in a Rat Model of Progressive Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucose Uptake Assays with MK-8722
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8722 is a potent, orally bioavailable, allosteric activator of 5'-AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] As a pan-activator, MK-8722 stimulates all 12 mammalian AMPK isoforms.[3][4] Activation of AMPK, particularly in skeletal muscle, has been shown to induce robust, insulin-independent glucose uptake.[2] This makes MK-8722 a valuable tool for studying glucose metabolism and for the development of therapeutics targeting metabolic disorders such as type 2 diabetes.
These application notes provide a detailed protocol for measuring the effect of MK-8722 on glucose uptake in a cell-based assay using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Mechanism of Action: MK-8722 and Glucose Uptake
MK-8722 directly binds to and allosterically activates AMPK complexes. This activation mimics the effects of exercise by stimulating downstream pathways that lead to increased glucose transport into cells. A key mechanism is the enhanced translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing the capacity of the cell to take up glucose from the extracellular environment.
Data Presentation: In Vitro Activity of MK-8722
| Parameter | Value | Source |
| EC50 for AMPK Activation (pan-AMPK) | ~1 - 60 nM | [4] |
| EC50 for β1-containing pAMPK complexes | ~1 - 6 nM | [4] |
| EC50 for β2-containing pAMPK complexes | ~15 - 63 nM | [4] |
In vivo studies have demonstrated that once-daily oral administration of MK-8722 leads to a dose-dependent lowering of blood glucose levels in mouse models of diabetes.[4]
Experimental Protocols
2-NBDG Glucose Uptake Assay in Cultured Cells
This protocol is designed for adherent cells (e.g., C2C12 myotubes, L6 myotubes, or 3T3-L1 adipocytes) cultured in a 96-well plate. It can be adapted for other cell types and plate formats.
Materials:
-
MK-8722 (dissolved in DMSO)
-
Cell line of interest (e.g., C2C12, L6, 3T3-L1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM or Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
-
96-well black, clear-bottom tissue culture plates
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Starvation:
-
The following day, gently aspirate the complete culture medium.
-
Wash the cells once with warm PBS.
-
Add 100 µL of glucose-free DMEM or KRH buffer to each well.
-
Incubate for 1-2 hours at 37°C to deplete intracellular glucose.
-
-
Compound Treatment:
-
Prepare serial dilutions of MK-8722 in glucose-free medium. A final concentration range of 1 nM to 10 µM is recommended to capture the full dose-response curve. Include a vehicle control (DMSO).
-
Carefully remove the starvation medium and add 90 µL of the MK-8722 dilutions or vehicle control to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
2-NBDG Incubation:
-
Prepare a working solution of 2-NBDG in glucose-free medium. A final concentration of 100-200 µM is a good starting point, but may need to be optimized for your specific cell line.
-
Add 10 µL of the 2-NBDG working solution to each well (for a final volume of 100 µL).
-
Incubate for 30-60 minutes at 37°C. Protect the plate from light during this incubation.
-
-
Termination of Uptake and Measurement:
-
Aspirate the 2-NBDG containing medium.
-
Wash the cells twice with 100 µL of ice-cold PBS to stop the glucose uptake and remove extracellular 2-NBDG.
-
After the final wash, add 100 µL of PBS or a cell lysis buffer to each well.
-
Measure the fluorescence in a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold-change in glucose uptake.
-
Plot the fold-change in glucose uptake against the log of the MK-8722 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.
Visualizations
Caption: MK-8722 signaling pathway for glucose uptake.
Caption: Experimental workflow for the 2-NBDG glucose uptake assay.
Caption: Logical flow from MK-8722 to increased glucose uptake.
References
Troubleshooting & Optimization
MK-8722 Technical Support Center: Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of MK-8722 in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
MK-8722 Solubility Data
MK-8722 is a potent pan-AMPK activator with limited solubility in aqueous solutions. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 30 mg/mL[1] | ~66.7 mM | - |
| 90 mg/mL[2] | ~200.04 mM | Use fresh DMSO as moisture can reduce solubility.[2] | |
| 50 mg/mL[3] | ~111.14 mM | Sonication is recommended to aid dissolution.[3] | |
| 10 mM[4] | 10 mM | - | |
| DMF | 30 mg/mL[1] | ~66.7 mM | - |
| Ethanol | Slightly Soluble[1] | - | One source indicates solubility at 2 mg/mL.[2] |
| Water | Insoluble[2] | - | - |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with MK-8722 in aqueous experimental settings.
Q1: My MK-8722 is not dissolving in my aqueous buffer. What should I do?
A1: MK-8722 is insoluble in water.[2] It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. Based on the solubility data, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Q2: How do I prepare a stock solution of MK-8722?
A2: To prepare a stock solution, dissolve MK-8722 powder in 100% fresh DMSO to your desired concentration (e.g., 10 mM, 50 mM).[3][4] To aid dissolution, you can vortex the solution or use sonication.[3] Store the stock solution at -20°C or -80°C for long-term stability.[4][5]
Q3: My MK-8722 precipitated when I added it to my cell culture medium. How can I prevent this?
A3: Precipitation in aqueous media is a common issue due to the low solubility of MK-8722. To avoid this:
-
Use a high-concentration stock solution: This allows you to add a very small volume of the DMSO stock to your aqueous medium, minimizing the risk of precipitation.
-
Ensure final DMSO concentration is low: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.
-
Add stock solution to media with vigorous mixing: Add the MK-8722 stock solution dropwise to your vigorously vortexing or stirring cell culture medium. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
Q4: I am observing inconsistent results in my in vitro assays. Could this be related to solubility?
A4: Yes, inconsistent results can be a direct consequence of poor solubility. If MK-8722 is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Ensure your stock solution is fully dissolved before use. If you suspect precipitation in your assay plate, visually inspect the wells under a microscope.
Experimental Protocols
Protocol 1: Preparation of MK-8722 for In Vitro Cellular Assays
-
Prepare a Concentrated Stock Solution:
-
Dilution into Cell Culture Medium:
-
Vortex your stock solution before each use.
-
To prepare your working concentration, serially dilute the stock solution in your cell culture medium.
-
When adding the stock solution to the medium, ensure the medium is being mixed to facilitate rapid dissolution and prevent precipitation.
-
The final DMSO concentration in the medium should be kept to a minimum (ideally ≤ 0.1%) and should be consistent across all treatments, including the vehicle control.
-
Protocol 2: Formulation of MK-8722 for In Vivo Animal Studies
For animal experiments, a specific formulation is required to maintain solubility upon administration. The following is a sample protocol for preparing an oral dosing solution.
-
Prepare a DMSO Stock: Create a concentrated stock of MK-8722 in DMSO (e.g., 20.8 mg/mL).[6]
-
Add Co-solvents:
-
Final Formulation with Saline: Add saline to the mixture to achieve the final desired volume and concentration.[6] For example, add 4.5 parts of saline.[6] The resulting solution will have a final solvent composition such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
Administration: The final solution should be clear before administration to the animals.
Diagrams
References
Technical Support Center: MK-8722 AMPK Activator
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the pan-AMPK activator, MK-8722.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with MK-8722.
Issue 1: Unexpected Phenotypes - Differentiating On-Target vs. Off-Target Effects
Question: I am observing a phenotype in my cellular or animal model that is not consistent with known AMPK signaling. How can I determine if this is an off-target effect of MK-8722?
Answer:
MK-8722, while a potent pan-AMPK activator, is known to have off-target activities that can lead to unexpected experimental outcomes. The two primary off-target effects to consider are:
-
Cardiac Hypertrophy: Chronic administration of MK-8722 has been shown to induce cardiac hypertrophy and increase cardiac glycogen (B147801) in animal models.[1][2][3][4] This is thought to be a consequence of its pan-AMPK activation, particularly of isoforms containing the γ2 subunit which is highly expressed in the heart.[5]
-
Serotonin (B10506) 5-HT2A Receptor Activity: In a broad screen, MK-8722 demonstrated activity at the serotonin 5-HT2A receptor.[6] While considered less potent than its AMPK activation, this interaction could contribute to unforeseen phenotypes, especially in neurological or vascular studies.
To dissect these potential off-target effects, a systematic approach is recommended.
Experimental Workflow for Deconvoluting On- and Off-Target Effects
Caption: Experimental workflow for investigating unexpected phenotypes with MK-8722.
Issue 2: Variability in Experimental Results
Question: I am observing high variability in the phosphorylation levels of AMPK downstream targets (e.g., p-ACC) between experiments. What could be the cause?
Answer:
Variability in downstream signaling can stem from several factors:
-
Compound Solubility and Stability: MK-8722 has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final working concentrations.[7] Precipitates in the media can lead to inconsistent dosing. It is recommended to prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence baseline AMPK activity and the cellular response to MK-8722. Standardize these parameters across all experiments.
-
Treatment Time: The kinetics of AMPK activation and downstream phosphorylation can vary. Perform a time-course experiment to determine the optimal treatment duration for your specific cell type and endpoint.
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of MK-8722? MK-8722 is a potent, direct, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) complexes.[8][9] It binds to a site distinct from AMP, and its activation of phosphorylated AMPK (pAMPK) is synergistic with AMP.[10]
-
What are the known off-target effects of MK-8722? The most significant off-target effect is cardiac hypertrophy, observed in animal models with chronic administration.[1][3][11] MK-8722 also shows some activity against the serotonin 5-HT2A receptor, dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and monoamine oxidases A and B (MOA-A and MOA-B).[12]
In Vitro Experiments
-
What is a typical working concentration for MK-8722 in cell culture? Effective concentrations in cell-based assays are typically in the range of 0.1 to 10 µM.[13] However, the optimal concentration will depend on the cell type and the specific biological question. A dose-response experiment is always recommended.
-
How can I confirm that MK-8722 is activating AMPK in my cells? The most common method is to perform a Western blot to detect the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK. An increase in the p-ACC/total ACC ratio is a reliable indicator of AMPK activation.[14]
In Vivo Experiments
-
What doses of MK-8722 have been used in animal models? In mice, oral doses of 3 to 30 mg/kg/day have been used to study its effects on glucose homeostasis.[10] Doses of 10 to 50 mg/kg/day in rats have been associated with cardiac hypertrophy.[3]
-
How can I monitor for cardiac hypertrophy in my animal studies? Cardiac hypertrophy can be monitored non-invasively using echocardiography to measure changes in heart wall thickness and chamber dimensions.[9][15][16] Post-mortem analysis can include measuring the heart weight to body weight ratio and performing histological analysis of cardiac tissue sections stained with Hematoxylin and Eosin (H&E) or Wheat Germ Agglutinin (WGA) to assess cardiomyocyte size.[1][17]
Quantitative Data Summary
Table 1: In Vivo Dosing and Observed Effects of MK-8722
| Animal Model | Dose Range (mg/kg/day, p.o.) | Primary On-Target Effect | Observed Off-Target Effect | Reference(s) |
| db/db Mice | 3 - 30 | Improved glucose homeostasis | Cardiac hypertrophy at higher doses | [7][10] |
| Wistar Han Rats | 3 - 30 | - | Dose-dependent cardiac hypertrophy | [10] |
| Rhesus Monkeys | 5 - 50 | Improved glucose homeostasis | Cardiac hypertrophy and increased cardiac glycogen | [11] |
Experimental Protocols
Protocol 1: Assessment of Cardiac Hypertrophy in Mice
-
Echocardiography:
-
Anesthetize mice with isoflurane (B1672236) (1-2%).[9]
-
Perform M-mode and B-mode echocardiography to measure left ventricular (LV) wall thickness (septal and free wall) and LV chamber dimensions at diastole and systole.[9]
-
Calculate fractional shortening and ejection fraction to assess cardiac function.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Fix hearts in 4% paraformaldehyde, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize general morphology and cardiomyocyte size.[1]
-
Stain adjacent sections with Wheat Germ Agglutinin (WGA) conjugated to a fluorescent probe to clearly delineate cardiomyocyte borders for accurate cross-sectional area measurement.[17]
-
Quantify cardiomyocyte size using image analysis software.
-
Protocol 2: 5-HT2A Receptor Activation - Calcium Flux Assay
This protocol is adapted for assessing the potential off-target activation of the 5-HT2A receptor by MK-8722.
-
Cell Culture:
-
Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[5]
-
Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Calcium Indicator Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[4]
-
-
Compound Treatment and Measurement:
-
Prepare a dose-response curve of MK-8722 and a positive control (e.g., serotonin).
-
Use a fluorescence plate reader with an injection module to add the compounds to the wells.
-
Measure the change in fluorescence intensity over time to determine the intracellular calcium flux. An increase in fluorescence indicates receptor activation.[3]
-
Signaling Pathways
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by MK-8722.
5-HT2A Receptor Signaling Pathway
Caption: Potential off-target signaling via the 5-HT2A receptor by MK-8722.
References
- 1. researchgate.net [researchgate.net]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Semiautomated pipeline for quantitative analysis of heart histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Echocardiographic Characterization of a Murine Model of Hypertrophic Obstructive Cardiomyopathy Induced by Cardiac-specific Overexpression of Epidermal Growth Factor Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
MK-8722 Technical Support Center: Investigating Cardiac Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers investigating the effects of MK-8722 on cardiac tissue. While the activation of AMP-activated protein kinase (AMPK) is a therapeutic target for various metabolic diseases, it is critical to understand that the systemic pan-AMPK activator, MK-8722, has been consistently shown to induce cardiac hypertrophy. This guide will help you design, execute, and interpret experiments with this important consideration in mind.
Frequently Asked Questions (FAQs)
Q1: We are using MK-8722 to mitigate cardiac hypertrophy in our model, but we are observing an increase in heart size. Is this expected?
A1: Yes, this is an expected, albeit counterintuitive, finding. MK-8722 is a potent, systemic activator of all 12 mammalian AMPK complexes.[1][2] While AMPK activation can have protective effects in some contexts, pan-activation by MK-8722 consistently leads to cardiac hypertrophy in multiple species, including rodents and rhesus monkeys.[1][2] This effect is a crucial on-target consequence of the compound's mechanism of action.
Q2: What is the mechanism behind MK-8722-induced cardiac hypertrophy?
A2: The cardiac hypertrophy induced by MK-8722 is linked to the activation of specific AMPK isoforms predominantly expressed in the heart, particularly those containing the γ2 regulatory subunit (PRKAG2).[3][4] Mutations in the gene encoding the γ2 subunit are associated with a genetic condition characterized by cardiac hypertrophy and glycogen (B147801) accumulation (glycogen storage cardiomyopathy).[3][5] MK-8722's activation of these cardiac-specific AMPK complexes mimics this effect, leading to a significant increase in cardiac glycogen synthesis and storage, which contributes to the increased heart mass.[1][2]
Q3: Is the cardiac hypertrophy induced by MK-8722 pathological or physiological?
A3: The hypertrophy observed with MK-8722 treatment is generally characterized by increased heart mass and glycogen content without apparent signs of cardiac dysfunction, fibrosis, or other markers of pathological remodeling.[1][2] This suggests it may be a form of physiological or adaptive hypertrophy. However, long-term consequences and the effects in a pre-existing disease model are not fully elucidated. Researchers should carefully assess markers of cardiac function (e.g., echocardiography) and pathology (e.g., fibrosis staining) to characterize the specific hypertrophic phenotype in their experimental model.
Q4: Can I use MK-8722 to study the metabolic benefits of AMPK activation in other tissues without affecting the heart?
A4: No, MK-8722 is a systemic activator and will affect all tissues where AMPK is expressed.[1] While it produces robust, beneficial metabolic effects in skeletal muscle, such as insulin-independent glucose uptake, these effects will be accompanied by the induction of cardiac hypertrophy.[1][2] If your research goal is to isolate the metabolic benefits of AMPK activation without cardiac effects, an alternative, tissue-specific approach would be required.
Q5: What is the recommended vehicle and route of administration for MK-8722 in in vivo studies?
A5: For oral administration (p.o.) in mice, MK-8722 can be formulated in a vehicle consisting of 0.25% methylcellulose (B11928114) (MC), 5% Tween-80, and 0.02% sodium dodecyl sulfate (B86663) (SDS) in water.[6] Another described vehicle for oral dosing is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Always ensure the final formulation is a clear solution and prepare it fresh daily for in vivo experiments.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly large increase in heart weight. | This is the primary on-target effect of MK-8722.[1] The dose may be too high for the intended experimental window. | - Confirm that the observed hypertrophy is consistent with published data (see tables below).- Perform a dose-response study to find the minimum effective dose for your target of interest (if not the heart).- Measure cardiac glycogen content to confirm the mechanism of hypertrophy. |
| Decreased contractility in in vitro cardiomyocyte assays. | Chronic exposure of human iPSC-derived cardiomyocytes to MK-8722 (e.g., 2-10 µM for >10 days) has been shown to decrease beat amplitude and contractility.[8] | - This may be an expected outcome of long-term, high-concentration treatment.- Consider a time-course experiment to distinguish acute functional effects from chronic remodeling.- Assess cell viability to rule out toxicity.- Correlate functional changes with hypertrophic markers (cell size, protein content). |
| No significant effect on blood glucose in a diabetic model. | Insufficient dosage, administration issues, or advanced disease state. | - Verify the formulation and administration technique. Ensure the compound is fully dissolved.- Confirm target engagement by measuring the phosphorylation of AMPK's downstream target, Acetyl-CoA Carboxylase (pACC), in a relevant tissue like skeletal muscle.[6]- Increase the dose of MK-8722 based on dose-response data from published studies.[9] |
| Variability in hypertrophic response between animals. | Standard biological variability. Differences in compound metabolism or food consumption (if administered in feed). | - Increase the number of animals per group to improve statistical power.- Ensure consistent administration (e.g., oral gavage at the same time each day) rather than in feed, if possible.- Monitor plasma levels of MK-8722 to confirm consistent exposure. |
Quantitative Data Summary
Table 1: Effect of Chronic MK-8722 Administration on Heart Weight in Rodents
| Species/Model | Dose (mg/kg/day, p.o.) | Duration | % Increase in Heart Weight / Brain Weight Ratio (vs. Vehicle) | Reference |
| Wistar Han Rats | 3 | 1 month | ~10% | [9] |
| Wistar Han Rats | 10 | 1 month | ~20% | [9] |
| Wistar Han Rats | 30 | 1 month | ~35% | [9] |
| db/db Mice | 4 (in feed) | 14 days | ~10% (increase in heart weight) | [9] |
| db/db Mice | 20 (in feed) | 14 days | ~25% (increase in heart weight) | [9] |
Table 2: Effect of Chronic MK-8722 Administration on Cardiac Parameters in Rhesus Monkeys
| Dose (mg/kg/day, p.o.) | Duration | % Increase in Heart Weight / Brain Weight Ratio (vs. Vehicle) | Reference |
| 5 | 1 month | ~15% | [9] |
| 15 | 1 month | ~25% | [9] |
| 50 | 1 month | ~35% | [9] |
Experimental Protocols
Protocol 1: In Vivo Assessment of MK-8722-Induced Cardiac Hypertrophy in Mice
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Compound Preparation:
-
Prepare a stock solution of MK-8722 in DMSO.
-
On each day of dosing, prepare the final formulation by diluting the stock in a vehicle of 0.25% MC and 5% Tween-80 in sterile water.[6] The final DMSO concentration should be kept low (e.g., <5%).
-
-
Dosing Regimen:
-
Divide mice into groups (n=8-10 per group): Vehicle control, MK-8722 (e.g., 3, 10, 30 mg/kg).
-
Administer the compound or vehicle once daily via oral gavage (p.o.) at a volume of 10 mL/kg.
-
Treat for a period of 2-4 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Carefully excise the heart and blot dry to remove excess blood.
-
Measure the total heart weight and body weight. It is also common to weigh the brain to use the heart weight to brain weight ratio, which is less affected by changes in body weight.[9]
-
For histological analysis, fix a portion of the ventricle in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining (for morphology) and Masson's Trichrome staining (for fibrosis).
-
For biochemical analysis, snap-freeze a portion of the ventricle in liquid nitrogen. This tissue can be used for Western blotting (to measure pACC/ACC, AMPK activation) or for glycogen quantification assays.[10]
-
Protocol 2: In Vitro Cardiomyocyte Hypertrophy Assay
-
Cell Culture:
-
Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes (NRVMs) according to standard protocols.
-
For hypertrophy experiments, plate cells on fibronectin-coated plates and allow them to form a confluent, beating monolayer.
-
-
Compound Treatment:
-
Hypertrophy Assessment:
-
Cell Size: Fix cells with 4% paraformaldehyde, permeabilize, and stain for a cardiomyocyte marker (e.g., α-actinin) and a nuclear stain (DAPI). Capture images using fluorescence microscopy and measure the cell surface area using software like ImageJ.
-
Protein Synthesis: Measure the incorporation of a labeled amino acid (e.g., ³H-leucine) into total protein.
-
Gene Expression: Isolate RNA and perform RT-qPCR to measure the expression of hypertrophic marker genes such as ANP (atrial natriuretic peptide) and BNP (brain natriuretic peptide).
-
-
Functional Assessment:
-
Use systems like cellular impedance monitoring (e.g., Agilent xCELLigence) to measure beat rate and amplitude over the course of the experiment.[8]
-
Signaling Pathways and Workflows
MK-8722 Mechanism of Action
Caption: Systemic activation of AMPK by MK-8722 leads to distinct, tissue-specific outcomes.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for assessing MK-8722's effects on the heart in vivo.
References
- 1. AMP-activated protein kinase: a core signalling pathway in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting AMPK for Cardiac Protection: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRKAG2 protein kinase AMP-activated non-catalytic subunit gamma 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological AMPK activation induces transcriptional responses congruent to exercise in skeletal and cardiac muscle, adipose tissues and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
optimizing MK-8722 incubation time for maximal activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MK-8722, a potent, direct, pan-AMPK activator. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experiments for maximal activation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with MK-8722.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no AMPK activation | Suboptimal Incubation Time: The incubation period may be too short or too long for the specific cell type and experimental conditions. | Perform a time-course experiment to determine the optimal incubation time. Based on literature, activation can be observed as early as 1 hour and may be sustained for up to 24 hours. A starting point could be to test 1, 4, 8, and 24-hour time points. |
| Incorrect Concentration: The concentration of MK-8722 may be too low for significant activation or too high, leading to off-target effects or cellular stress. | A dose-response experiment is recommended. Effective concentrations in cell-based assays typically range from 0.1 µM to 10 µM. Start with a concentration in the low micromolar range (e.g., 1 µM) and titrate up or down. | |
| Poor Solubility: MK-8722 may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution of MK-8722. It is soluble in DMSO at approximately 30 mg/mL.[1] Prepare a concentrated stock solution in anhydrous DMSO and dilute it in your culture medium to the final working concentration. Sonication may aid dissolution.[2] For in vivo studies, specific formulations with PEG300, Tween-80, and saline have been described.[3][4] | |
| Cellular Health: The cells may be unhealthy, stressed, or at a high passage number, leading to a blunted response. | Use healthy, low-passage cells. Ensure proper cell culture conditions and check for signs of stress or contamination. | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent preparation of MK-8722 stock solutions or working solutions. | Prepare a large batch of the stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. |
| Differences in Experimental Conditions: Minor variations in cell density, serum concentration, or other media components. | Standardize all experimental parameters, including cell seeding density and media composition. | |
| Unexpected Phenotypes or Off-Target Effects | Known Off-Target Activity: MK-8722 has been reported to have off-target activity against the serotonin (B10506) 5-HT2A receptor.[5] | Be aware of this potential off-target effect when interpreting your data. Consider using appropriate controls or inhibitors for the 5-HT2A receptor if your experimental system is sensitive to serotonergic signaling. |
| Cellular Stress Response: At higher concentrations, MK-8722 may induce cellular stress, leading to AMPK activation through indirect mechanisms. | Use the lowest effective concentration of MK-8722 as determined by your dose-response experiments. Monitor markers of cellular stress. | |
| In Vivo Side Effects: In animal models, chronic administration of MK-8722 has been associated with cardiac hypertrophy.[6][7] | While primarily an in vivo concern, be mindful of this if your in vitro model has cardiac relevance. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for maximal AMPK activation with MK-8722 in cell culture?
The optimal incubation time can vary depending on the cell type and the specific downstream readout. Published studies have reported a range of effective incubation times. For example, significant activation has been observed in as little as 60 minutes in HEK293T/17 cells treated with 2.5 µM MK-8722.[7] Other studies have used longer incubation times, such as 24 hours , with concentrations ranging from 0.1 to 10 µM in endothelial cells.[8]
Recommendation: To determine the optimal incubation time for your specific experimental setup, it is highly recommended to perform a time-course experiment. We suggest testing a range of time points (e.g., 1, 4, 8, 12, and 24 hours) to identify the peak activation of AMPK, which can be assessed by measuring the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172) or the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (p-ACC).
Q2: What is the recommended working concentration for MK-8722?
The effective concentration of MK-8722 is also cell-type dependent. In various cell-based assays, concentrations ranging from 0.1 µM to 10 µM have been shown to be effective.
Recommendation: Perform a dose-response curve to identify the optimal concentration for your experiments. A good starting range for testing is 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.
Q3: How should I prepare and store MK-8722?
MK-8722 is a solid that is soluble in organic solvents like DMSO.[1]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Ensure the compound is fully dissolved; sonication can be used to aid dissolution.[2]
-
Storage: Store the solid compound at -20°C. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: What is the mechanism of action of MK-8722?
MK-8722 is a direct, allosteric activator of all 12 mammalian AMPK complexes.[4][5] It binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, leading to its activation. This activation is synergistic with AMP, indicating they act at distinct sites.[4]
Q5: Are there any known off-target effects of MK-8722?
Yes, the most potent off-target activity observed for MK-8722 is against the serotonin 5-HT2A receptor.[5] Researchers should consider this when designing experiments and interpreting results, especially in neuronal or other serotonergically sensitive systems.
Experimental Protocols
Protocol 1: In Vitro AMPK Activation in Cultured Cells
This protocol provides a general procedure for treating cultured cells with MK-8722 to assess AMPK activation.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
MK-8722
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Antibodies for Western blotting (e.g., anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC, anti-ACC)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
MK-8722 Preparation: Prepare a fresh dilution of the MK-8722 stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the MK-8722-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blot Analysis: Analyze the phosphorylation of AMPK and ACC by Western blotting using specific antibodies to assess the activation of the AMPK pathway.
Data Presentation: In Vitro Activation Parameters
| Cell Line | MK-8722 Concentration | Incubation Time | Readout | Reference |
| HEK293T/17 | 2.5 µM | 60 minutes | AMPK activation | [7] |
| HeLa | 0.5 µM | 1 hour (preceded by inhibitor) | pACC formation | |
| Endothelial Cells | 0.1 - 10 µM | 24 hours | AMPK activation | [8] |
| Primary Mouse Hepatocytes, HepG2, Primary Human Myocytes | Not specified | Not specified | Phosphorylation of AMPK targets | [5] |
Visualizations
MK-8722 Experimental Workflow
Caption: A typical workflow for in vitro experiments with MK-8722.
MK-8722 Mechanism of Action on AMPK Signaling Pathway
Caption: MK-8722 directly activates the AMPK signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | AMPK | TargetMol [targetmol.com]
- 3. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
batch-to-batch variability of MK-8722
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter during their experiments with the pan-AMPK activator, MK-8722, with a focus on identifying and mitigating potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the potency of a new batch of MK-8722 compared to our previous lot. What could be the cause and how can we troubleshoot this?
A1: A decrease in potency can stem from several factors, including lower purity of the new batch, the presence of inactive isomers or impurities, or degradation of the compound. To troubleshoot this, we recommend a systematic approach:
-
Confirm Identity and Purity: Verify the identity and purity of the new batch using analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results against the certificate of analysis (CofA) provided by the supplier and, if possible, against a reserved sample of a previously well-performing batch.
-
Assess Solubility: Ensure the compound is fully dissolved. MK-8722 is typically dissolved in DMSO to create a stock solution. Incomplete dissolution can lead to a lower effective concentration.[1] After dilution in aqueous media for cell-based assays, watch for any precipitation.
-
Evaluate Stability: Consider the storage conditions and age of the compound. MK-8722 stock solutions are typically stored at -20°C or -80°C.[2] Improper storage or repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot stock solutions to minimize this.
-
Perform a Dose-Response Curve: Conduct a full dose-response experiment with the new batch and compare the resulting EC50 value to that of a previous batch or published values. This will quantify the extent of the potency shift.
Q2: What are the expected purity and analytical specifications for a high-quality batch of MK-8722?
A2: While specifications can vary slightly between suppliers, a high-quality batch of MK-8722 should generally meet the following criteria:
-
Purity: ≥98% as determined by HPLC.
-
Identity Confirmation: The identity should be confirmed by ¹H-NMR and Mass Spectrometry, and the data should be consistent with the known structure of MK-8722.
-
Appearance: Should be a solid.[3]
-
Solubility: Should be readily soluble in DMSO at a high concentration (e.g., 90 mg/mL).[1]
We recommend always requesting a detailed Certificate of Analysis (CofA) from your supplier for each batch.
Q3: How should I properly store and handle MK-8722 to ensure its stability and activity?
A3: Proper storage and handling are crucial for maintaining the integrity of MK-8722.
-
Solid Compound: Store the solid compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), -20°C is recommended.[4]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or -20°C for up to one year.[2] When using, allow the aliquot to thaw completely and vortex gently before diluting into your experimental buffer.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
If you are observing high variability in your experimental results when using different batches of MK-8722, follow this troubleshooting workflow:
References
MK-8722 Technical Support Center: Interpreting Inconsistent Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-AMPK activator, MK-8722. The information provided aims to help interpret inconsistent data and address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: High Variability in Glucose-Lowering Effects in Animal Models
Question: We are observing significant variability in the glucose-lowering effects of MK-8722 in our diabetic mouse model, even at the same dosage. What could be the cause?
Answer:
Inconsistent glucose-lowering effects with MK-8722 can stem from several factors related to both the compound's administration and the experimental model. Here are some potential causes and troubleshooting steps:
-
Compound Formulation and Administration: MK-8722 has low aqueous solubility. Improper formulation can lead to inconsistent bioavailability.
-
Recommendation: Ensure a consistent and appropriate vehicle is used for oral administration. A commonly used vehicle is 0.25% methylcellulose, 5% Tween-80, and 0.02% sodium dodecyl sulfate (B86663) in water.[1] For in vivo experiments, it is often recommended to prepare the solution fresh daily and use sonication to aid dissolution if precipitation occurs.[2]
-
-
Animal Model and Baseline Characteristics: The metabolic state of the animals can significantly influence the response to an AMPK activator.
-
Recommendation: Carefully monitor and record the baseline blood glucose levels, body weight, and insulin (B600854) resistance of your animal cohort. Stratify animals into treatment groups to ensure these baseline parameters are evenly distributed. The glucose-lowering action of MK-8722 has been shown to be robust in models like the leptin receptor-deficient db/db mouse.[2]
-
-
Timing of Administration and Measurement: The pharmacokinetic profile of MK-8722 will dictate the optimal time for measuring its effects.
-
Recommendation: Conduct a pilot study to determine the time to maximum plasma concentration (Tmax) in your specific animal model. Measure blood glucose at consistent time points relative to compound administration across all experimental groups.
-
Experimental Workflow for Troubleshooting Inconsistent Glucose Lowering
Caption: Troubleshooting workflow for inconsistent in vivo glucose-lowering effects.
Issue 2: Discrepancy Between In Vitro Potency (EC50) and Cellular Readouts
Question: Our in vitro kinase assays show a potent EC50 for MK-8722 on AMPK, but we are not seeing a corresponding downstream effect (e.g., ACC phosphorylation) in our cell-based assays at similar concentrations. Why might this be?
Answer:
This discrepancy can arise from several factors, including differences in assay conditions and the complexity of the cellular environment.
-
Inter-Assay Variation: EC50 values can differ significantly between different assay formats.[3]
-
Recommendation: Be aware that factors such as the source of recombinant AMPK, the presence of affinity tags, substrate composition, and the specific kinase detection method can all influence the calculated potency.[3] When comparing your results to published data, ensure your assay conditions are as similar as possible.
-
-
Cellular ATP Levels: In a cellular context, high levels of ATP can be competitive with AMP and may reduce the apparent potency of an allosteric activator like MK-8722.
-
Recommendation: Consider that the in vitro kinase assay may be conducted under ATP conditions that are not representative of your cell culture model.
-
-
Indirect AMPK Activation: At higher concentrations (above 1 µM), MK-8722 has been observed to cause an increase in the phosphorylation of AMPK at Threonine 172, which might be due to indirect activation through metabolic stress.[3][4] This could lead to a dose-response curve that is not solely reflective of direct allosteric activation.
-
Recommendation: Investigate a full dose-response curve and consider that different mechanisms may be at play at different concentration ranges.
-
Logical Flow for Investigating In Vitro vs. Cellular Discrepancies
Caption: Decision tree for troubleshooting in vitro vs. cellular discrepancies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-8722?
A1: MK-8722 is a potent, direct, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) complexes.[5][6] It binds to a site distinct from AMP, and its activation of phosphorylated AMPK complexes is synergistic with AMP.[2]
Q2: Why does MK-8722 cause cardiac hypertrophy?
A2: The cardiac hypertrophy observed with MK-8722 treatment is believed to be an on-target effect of its pan-AMPK activation. Specifically, activation of AMPK isoforms containing the γ2 subunit, which is predominantly expressed in the heart, is linked to excessive cardiac glycogen (B147801) accumulation.[4][7] This is a known concern for systemic AMPK activators, as genetic mutations that activate the AMPK γ2-subunit are associated with PRKAG2 cardiomyopathy.[1]
Q3: Is the cardiac hypertrophy induced by MK-8722 reversible?
A3: Studies in Wistar Han rats have shown that the cardiac hypertrophy induced by one month of MK-8722 administration is reversible after a two-month withdrawal period.[8]
Q4: What are the key differences in effects between MK-8722 and other AMPK activators like AICAR?
A4: While both are AMPK activators, they have different mechanisms and potencies.
-
MK-8722: A direct, allosteric activator with high potency (EC50 in the nanomolar range for AMPK complexes).[2]
-
AICAR: A pro-drug that is converted intracellularly to ZMP, an AMP mimetic. It is an indirect activator and generally has lower potency and poor selectivity.[1] In some studies, while MK-8722 improved muscle histology to a greater extent than AICAR, the latter showed more robust effects on alternative splicing in a mouse model of myotonic dystrophy type 1.[9] This highlights that different activators can have nuanced downstream effects.
Q5: Are there isoform-specific effects of MK-8722?
A5: While MK-8722 is a pan-AMPK activator, it does exhibit some higher affinity for β1-containing AMPK complexes compared to β2-containing complexes.[2] However, it is still considered the most potent activator of β2 complexes reported to date.[2] The activation of β2-containing AMPK complexes is thought to be crucial for the modulation of glycemic control.[1]
Data Presentation
Table 1: In Vitro Activity of MK-8722 on AMPK Complexes
| AMPK Complex | EC50 (nM) | Maximal Activation (fold vs. AMP) |
| α1β1γ1 | ~1-6 | ~4-24 |
| α2β2γ2 | ~15-63 | ~4-24 |
| α2β2γ3 | Synergistic with AMP | - |
Data compiled from multiple sources which report ranges of EC50 values. Actual values can vary based on assay conditions.[2][10]
Table 2: Summary of In Vivo Effects of MK-8722 in Different Animal Models
| Animal Model | Dosage | Key Findings | Reference |
| db/db Mice | 3-30 mg/kg/day (p.o.) | Dose-dependent lowering of ambient blood glucose.[8] | [8] |
| Wistar Han Rats | 10-50 mg/kg/day (p.o.) | Increased heart weight/brain weight ratio and cardiac glycogen.[8] | [8] |
| Rhesus Monkeys | 5-10 mg/kg (p.o.) | Improved glucose tolerance; chronic administration led to cardiac hypertrophy.[8] | [8] |
| Lean C57BL/6 Mice | 1-30 mg/kg (p.o.) | Acute dose-dependent lowering of fasting blood glucose.[8] | [8] |
Experimental Protocols
Protocol 1: In Vivo Oral Glucose Tolerance Test (oGTT) in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals for 6 hours prior to the experiment.
-
Compound Administration:
-
Prepare MK-8722 in a vehicle of 0.25% methylcellulose, 5% Tween-80, and 0.02% sodium dodecyl sulfate in water.[1]
-
Administer MK-8722 or vehicle via oral gavage at desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
-
Baseline Blood Glucose: One hour after compound administration, measure fasting blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer a 2 g/kg bolus of glucose via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion.
Protocol 2: Western Blot for pACC in Skeletal Muscle
-
Tissue Collection: At the end of an in vivo study (e.g., 2.5 hours post-dose), euthanize animals and rapidly dissect skeletal muscle (e.g., gastrocnemius).
-
Sample Preparation:
-
Immediately freeze the tissue in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ACC (Ser79) and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and express the results as the ratio of pACC to total ACC.
Mandatory Visualizations
AMPK Signaling Pathway and MK-8722 Action
Caption: Mechanism of action of MK-8722 and its key downstream effects.
References
- 1. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Isoform-specific roles of AMP-activated protein kinase in cardiac physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The AMPK allosteric activator MK-8722 improves the histology and spliceopathy in myotonic dystrophy type 1 (DM1) skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
avoiding MK-8722 degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of the pan-AMPK activator, MK-8722, to prevent its degradation in stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your experimental compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause MK-8722 degradation in a stock solution?
A1: Several factors can contribute to the degradation of MK-8722 in solution. These include exposure to light (photodegradation), elevated temperatures, and repeated freeze-thaw cycles. The imidazole (B134444) moiety within the MK-8722 structure can be particularly susceptible to oxidation.[1][2]
Q2: What is the recommended solvent for preparing MK-8722 stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of MK-8722.[3][4][5] It is soluble in DMSO at concentrations up to 90 mg/mL.[5] For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[4]
Q3: How should I store my MK-8722 stock solutions to ensure long-term stability?
A3: For long-term storage, it is recommended to store MK-8722 stock solutions at -80°C, which can maintain stability for up to two years.[4] For shorter-term storage, -20°C is acceptable for up to one year.[4] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: My MK-8722 solution appears cloudy after thawing. What should I do?
A4: Cloudiness or precipitation after thawing can indicate that the compound has come out of solution. This may be due to the introduction of moisture, as DMSO is hygroscopic, or issues with the initial dissolution.[3] Gentle vortexing or sonication may help to redissolve the compound. However, if the solution remains cloudy, it is recommended to prepare a fresh stock solution.
Q5: Can I store my diluted, aqueous working solutions of MK-8722?
A5: It is not recommended to store aqueous working solutions of MK-8722 for extended periods. The presence of water can increase the likelihood of hydrolysis and other degradation pathways.[6] Always prepare fresh aqueous dilutions from your DMSO stock solution for each experiment.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of MK-8722 stock solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time | Degradation of MK-8722 in the stock solution. | 1. Verify Storage Conditions: Ensure the stock solution has been consistently stored at -80°C and protected from light. 2. Prepare Fresh Solution: Prepare a new stock solution from solid MK-8722 and compare its activity to the old stock. 3. Minimize Freeze-Thaw Cycles: Aliquot new stock solutions into single-use volumes. |
| Precipitation in aqueous buffer after dilution | Low aqueous solubility of MK-8722. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility (typically <0.5% v/v is recommended for cell-based assays).[3] 2. Sonication/Vortexing: Gently sonicate or vortex the diluted solution to aid dissolution.[3] 3. Prepare Fresh: Always prepare aqueous working solutions immediately before use. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution or degradation. | 1. Recalibrate Instruments: Ensure pipettes and other measurement tools are properly calibrated. 2. Use Fresh DMSO: DMSO is hygroscopic; use a fresh, unopened bottle of anhydrous DMSO to prepare stock solutions to avoid introducing moisture.[3] 3. Perform Quality Control: Periodically check the concentration and purity of your stock solution using analytical methods like HPLC, if available. |
Experimental Protocols
Protocol for Preparation of a Stable MK-8722 Stock Solution
Materials:
-
MK-8722 (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate MK-8722 to Room Temperature: Before opening, allow the vial of solid MK-8722 to warm to room temperature to prevent condensation of atmospheric moisture.
-
Calculate Required Volumes: Determine the volume of DMSO needed to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolve MK-8722 in DMSO:
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid MK-8722.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If necessary, use a sonicator for brief periods to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot for Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles of the same tube.
-
-
Storage:
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).[4]
-
Visualizations
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
MK-8722 Technical Support Center: Investigating Interactions with Other Signaling Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the interactions of the pan-AMPK activator, MK-8722, with other key signaling pathways. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MK-8722?
MK-8722 is a potent, direct, and allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) complexes.[1][2] It binds to an allosteric site on the AMPK complex, leading to a conformational change that enhances its kinase activity. This activation is synergistic with AMP, the natural activator of AMPK.[1]
Q2: How does MK-8722 activation of AMPK affect the mTOR signaling pathway?
Activation of AMPK by MK-8722 generally leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][4] AMPK can directly phosphorylate and activate Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits Rheb, a critical activator of mTORC1.[3] Additionally, AMPK can directly phosphorylate Raptor, a component of the mTORC1 complex, leading to its inhibition.[3] This inhibitory crosstalk is a key mechanism by which AMPK activation couples cellular energy status to cell growth and proliferation.
Q3: What is the expected impact of MK-8722 on insulin (B600854) signaling?
MK-8722-mediated AMPK activation has been shown to improve glucose homeostasis, a key aspect of insulin signaling.[2][5] One of the primary mechanisms is the enhancement of glucose uptake in skeletal muscle, which is, at least in part, independent of insulin.[2] Chronic administration of MK-8722 has been observed to increase the levels of GLUT4, the insulin-responsive glucose transporter, in muscle tissue.[1]
Q4: Is there any known interaction between MK-8722 and the MAPK signaling pathways?
While direct, quantitative studies on the specific effects of MK-8722 on all MAPK pathways are limited, the activation of AMPK is known to have context-dependent interactions with MAPK signaling. For instance, AMPK can influence the ERK, p38, and JNK pathways. The nature of this interaction (activation or inhibition) can vary depending on the cell type and the specific stimulus. Further investigation is often required to elucidate the precise effects of MK-8722 on MAPK signaling in a given experimental system.
Troubleshooting Guides
Problem: No significant activation of p-AMPK (Thr172) is observed by Western blot after MK-8722 treatment.
-
Possible Cause 1: Suboptimal MK-8722 Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of MK-8722 for your specific cell line. EC50 values for AMPK activation by MK-8722 are in the low nanomolar range (~1 to 60 nM).[1]
-
-
Possible Cause 2: Incorrect Antibody or Western Blotting Technique.
-
Solution: Ensure you are using a validated antibody specific for p-AMPKα (Thr172). Optimize your Western blot protocol, paying close attention to blocking conditions (BSA is often preferred over milk for phospho-antibodies to reduce background) and antibody incubation times.[6]
-
-
Possible Cause 3: High Endogenous AMPK Activity.
-
Solution: Some cell lines may have high basal AMPK activity, making it difficult to detect a further increase upon treatment. Consider serum-starving the cells before treatment to lower basal activity.
-
Problem: Inconsistent or no inhibition of p-mTOR (Ser2448) or its downstream targets (p-p70S6K, p-4E-BP1) is observed after MK-8722 treatment.
-
Possible Cause 1: Crosstalk from Other Signaling Pathways.
-
Solution: Other signaling pathways, such as the PI3K/Akt pathway, can strongly activate mTOR, potentially masking the inhibitory effect of AMPK activation. Consider co-treatment with an inhibitor of the PI3K/Akt pathway to isolate the effect of MK-8722 on mTOR signaling.
-
-
Possible Cause 2: Cell-Type Specific Differences.
-
Solution: The extent of AMPK-mediated mTOR inhibition can vary between cell types. Confirm the expression levels of key proteins in the AMPK and mTOR pathways in your cell line.
-
-
Possible Cause 3: Timing of Analysis.
-
Solution: The kinetics of mTOR inhibition by AMPK activation can be transient. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition after MK-8722 treatment.
-
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| MK-8722 EC50 for AMPK Activation | |||
| - β1-containing complexes | ~1 to 6 nM | Recombinant human AMPK | [1] |
| - β2-containing complexes | ~15 to 63 nM | Recombinant human AMPK | [1] |
| In Vivo Efficacy of MK-8722 | |||
| Glucose Reduction (30 mg/kg/day) | Comparable to Rosiglitazone (3 mg/kg/day) | db/db mice | [1] |
| In Vitro AMPK Activation | |||
| pAMPK Activation (0.5 µM MK-8722) | Significant increase | HeLa cells | [5] |
| pACC Formation (0.5 µM MK-8722) | Significant increase | HeLa cells | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the AMPK, mTOR, and MAPK signaling pathways following treatment with MK-8722.
1. Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Serum-starve cells for 4-6 hours prior to treatment, if necessary, to reduce basal signaling activity.
-
Treat cells with the desired concentrations of MK-8722 for the appropriate duration. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-mTOR (Ser2448), total mTOR, p-p70S6K (Thr389), total p70S6K, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-p38 (Thr180/Tyr182), total p38, p-JNK (Thr183/Tyr185), and total JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: In-Cell Western Assay for MAPK Pathway Activation
This protocol provides a high-throughput method to quantify the activation of MAPK signaling pathways in response to MK-8722.[7][8][9][10]
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Treat cells with a range of MK-8722 concentrations.
2. Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
3. Blocking:
-
Block with a suitable blocking buffer (e.g., Li-Cor Odyssey Blocking Buffer) for 1.5 hours.
4. Antibody Incubation:
-
Incubate with primary antibodies against p-ERK, p-p38, or p-JNK overnight at 4°C.
-
Wash the plate with PBS containing 0.1% Tween 20.
-
Incubate with an infrared dye-conjugated secondary antibody for 1 hour at room temperature in the dark.
5. Imaging and Analysis:
-
Wash the plate and allow it to dry.
-
Scan the plate using an infrared imaging system.
-
Normalize the signal to a cell staining dye to account for variations in cell number.
Visualizations
Caption: Interaction of MK-8722 with key signaling pathways.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK regulation of Raptor and TSC2 mediate metformin effects on transcriptional control of anabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Screening for MAPK Modulators Using an In-Cell Western Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 9. licorbio.com [licorbio.com]
- 10. biomol.com [biomol.com]
Validation & Comparative
A Head-to-Head Comparison of MK-8722 and AICAR for AMPK Activation
For researchers, scientists, and drug development professionals, the selection of an appropriate AMP-activated protein kinase (AMPK) activator is critical for advancing metabolic disease research. This guide provides an objective comparison of two prominent AMPK activators: the potent, direct, allosteric activator MK-8722, and the widely used AMP mimetic, AICAR.
This comparison guide delves into their mechanisms of action, potency, specificity, and overall performance, supported by experimental data. We also provide detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows.
Mechanism of Action: Direct Allosteric Activation vs. AMP Mimicry
MK-8722 is a potent, direct, and allosteric activator of all 12 mammalian AMPK complexes.[1][2][3] It binds to a site distinct from AMP, leading to a synergistic activation of phosphorylated AMPK (pAMPK) when combined with AMP.[1] This direct activation mechanism contributes to its high potency and pan-AMPK activity.
AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) is a cell-permeable adenosine (B11128) analog.[4] Once inside the cell, it is phosphorylated by adenosine kinase to form ZMP (AICAR monophosphate), which mimics the effect of AMP.[4][5] ZMP binds to the γ-subunit of AMPK, leading to its allosteric activation.[5][6] However, AICAR's reliance on intracellular conversion and its structural similarity to adenosine contribute to its lower potency and potential for off-target effects.[5][6]
Potency and Efficacy: A Clear Advantage for MK-8722
Experimental data consistently demonstrates the superior potency of MK-8722 over AICAR.
| Compound | EC50 (AMPK Activation) | Effective Concentration (in vitro) | Key Findings |
| MK-8722 | ~1 to 60 nM for pAMPK complexes[1] | Micromolar range for robust AMPK activation[7] | Activates all 12 mammalian AMPK complexes with high potency.[1][2][3] More potent than AMP in activating pAMPK complexes.[1] |
| AICAR | 40- to 50-fold less potent than AMP[5] | Millimolar range for significant AMPK activation[7] | Requires intracellular phosphorylation to ZMP for activity.[4][5] High concentrations can lead to AMPK-independent effects.[5] |
In HepG2 cells, MK-8722 treatment leads to a significant increase in the phosphorylation of AMPK and its downstream target ACC at sub-micromolar concentrations, whereas AICAR requires concentrations in the hundreds of micromolar to achieve a similar effect.[7][8]
Specificity and Off-Target Effects
MK-8722 is a highly selective AMPK activator.[9] While some off-target activity has been observed at higher concentrations, its primary pharmacological effect is mediated through direct AMPK activation.[2] The most potent off-target activity reported is against the serotonin (B10506) 5-HT2A receptor.[2]
AICAR , on the other hand, is known for its AMPK-independent effects, largely due to the accumulation of ZMP, an intermediate in de novo purine (B94841) synthesis.[5] These off-target effects can influence various cellular processes, including cell cycle progression, and may complicate the interpretation of experimental results.[5]
In Vivo Effects and Clinical Viability
Both compounds have demonstrated efficacy in preclinical models, but their clinical prospects differ significantly.
MK-8722 has shown robust in vivo efficacy in rodent and non-human primate models of diabetes, improving glucose homeostasis without causing hypoglycemia.[1][3][10] However, a significant side effect observed with chronic administration is reversible cardiac hypertrophy associated with increased cardiac glycogen.[3][10][11] This has so far prevented its progression into clinical trials.[10]
AICAR has been evaluated in several clinical trials for various conditions.[5] However, its clinical utility is hampered by poor oral bioavailability, a short half-life, and potential side effects.[5][7]
Experimental Protocols
Western Blotting for AMPK and ACC Phosphorylation
This protocol is a standard method to assess the activation of the AMPK pathway in cells or tissues.
1. Sample Preparation:
-
Culture cells (e.g., HepG2, C2C12) to desired confluency.
-
Treat cells with varying concentrations of MK-8722 (e.g., 0.1 - 10 µM) or AICAR (e.g., 100 - 1000 µM) for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Assay for AMPK Activity
This assay directly measures the catalytic activity of purified AMPK complexes.
1. Reaction Setup:
-
Prepare a reaction buffer containing HEPES, MgCl2, DTT, and ATP.
-
Add purified recombinant AMPK complexes to the buffer.
-
Add a synthetic peptide substrate for AMPK (e.g., SAMS peptide).
-
Add varying concentrations of MK-8722 or ZMP (the active metabolite of AICAR).
2. Kinase Reaction and Detection:
-
Initiate the reaction by adding [γ-32P]ATP and incubate at 30°C for a specified time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.
Visualizing the Pathways and Processes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of AMPK Activators: MK-8722 vs. A-769662
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of two direct allosteric activators of AMP-activated protein kinase (AMPK): MK-8722 and A-769662. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies in metabolic diseases, cancer, and other fields where AMPK signaling is a key target.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[2] Direct activation of AMPK is a promising therapeutic strategy for various diseases. MK-8722 is a potent, systemic pan-AMPK activator, meaning it activates all 12 mammalian AMPK isoforms.[3][4] In contrast, A-769662 is a thienopyridone (B2394442) compound that selectively activates AMPK heterotrimers containing the β1 subunit.[5][6] This difference in isoform selectivity is a critical determinant of their biological effects and potential therapeutic applications.
Quantitative Comparison of Activator Potency
The following tables summarize the in vitro potency of MK-8722 and A-769662 against various AMPK isoforms. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal activation of the enzyme.
Table 1: In Vitro Activation of AMPK Isoforms by MK-8722
| AMPK Isoform | EC50 (nM) | Fold Activation |
| α1β1γ1 | ~1 - 6 | ~4 - 24 |
| α1β2γ1 | ~15 - 63 | ~4 - 24 |
| α2β1γ1 | ~1 - 6 | ~4 - 24 |
| α2β2γ1 | ~15 - 63 | ~4 - 24 |
| α1β1γ2 | ~1 - 6 | ~4 - 24 |
| α1β2γ2 | ~15 - 63 | ~4 - 24 |
| α2β1γ2 | ~1 - 6 | ~4 - 24 |
| α2β2γ2 | ~15 - 63 | ~4 - 24 |
| α1β1γ3 | ~1 - 6 | ~4 - 24 |
| α1β2γ3 | ~15 - 63 | ~4 - 24 |
| α2β1γ3 | ~1 - 6 | ~4 - 24 |
| α2β2γ3 | ~15 - 63 | ~4 - 24 |
| Data compiled from multiple sources, including MedchemExpress.[3] |
Table 2: In Vitro Activation of AMPK Isoforms by A-769662
| AMPK Isoform | EC50 (µM) |
| Purified rat liver AMPK (mixed isoforms) | 0.8 |
| Recombinant α1β1γ1 | ~0.8 |
| Recombinant α2β1γ1 | ~0.8 |
| β2-containing isoforms | No significant activation |
| Data compiled from multiple sources, including Tocris Bioscience and Selleck Chemicals.[5][7] |
Specificity Profile and Off-Target Effects
A-769662: A-769662 exhibits clear selectivity for AMPK complexes containing the β1 subunit.[6] It does not significantly activate β2-containing isoforms.[4] Kinase profiling studies have shown that at a concentration of 10 µM, A-769662 does not significantly affect the activity of a large panel of other kinases. However, some studies have reported AMPK-independent effects, such as the induction of glucose uptake in skeletal muscle via a PI3-kinase-dependent pathway, suggesting potential off-target activities at higher concentrations.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for evaluating the specificity of AMPK activators.
Figure 1: Simplified AMPK Signaling Pathway.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 6. A-769662 | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for AMPK Activation: The Direct Approach of MK-8722 Versus the Indirect Action of Metformin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological agents targeting the same pathway is paramount. This guide provides a comprehensive comparison of two key activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis: the direct, allosteric activator MK-8722 and the widely used indirect activator, metformin (B114582).
This comparison delves into their distinct mechanisms of action, presents supporting experimental data, and provides detailed methodologies for key assays, enabling a thorough evaluation of their respective profiles.
At a Glance: Direct vs. Indirect AMPK Activation
MK-8722 is a potent, systemic, and direct pan-AMPK activator, meaning it binds to and allosterically activates all 12 mammalian AMPK complexes.[1][2][3] In contrast, metformin, a biguanide (B1667054) widely prescribed for type 2 diabetes, activates AMPK indirectly.[4][5] The primary mechanism of metformin involves the inhibition of the mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[4][6] This energy stress mimics a state of low cellular energy, which in turn activates AMPK.
This fundamental difference in their mechanism of action leads to significant disparities in their potency and cellular effects.
Quantitative Comparison of MK-8722 and Metformin
The following table summarizes the key quantitative differences between MK-8722 and metformin based on available preclinical data.
| Parameter | MK-8722 | Metformin | Reference(s) |
| Mechanism of Action | Direct, allosteric pan-AMPK activator | Indirect, via inhibition of mitochondrial complex I and increased AMP:ATP ratio | [1][2][3][4][5][6] |
| Potency (EC50 for AMPK activation) | ~1 to 60 nM (for pAMPK complexes) | 50 µM to 2 mM (in vitro, cell-based assays) | [1][6] |
| Cellular Effects | Increased phosphorylation of AMPK and its downstream target ACC; increased muscle Glut4 protein levels and glucose uptake. | Reduced hepatic glucose production; increased skeletal muscle glucose uptake; suppression of lipogenic gene expression. | [1][4][7][8] |
| In Vivo Efficacy | Dose-dependent lowering of blood glucose in db/db mice (30 mpk/day comparable to rosiglitazone). | Ameliorates hyperglycemia; requires high doses for efficacy. | [1] |
| Selectivity | Pan-activator of all 12 AMPK complexes. | Acts broadly on cellular energy status; can affect other AMP-sensitive enzymes. | [1][9] |
Visualizing the Signaling Pathways
The distinct mechanisms of MK-8722 and metformin in activating the AMPK signaling cascade are illustrated below.
Experimental Protocols
To facilitate the independent validation and comparison of these compounds, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay for Direct AMPK Activation
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
Objective: To determine the direct effect of a compound on the catalytic activity of purified AMPK.
Materials:
-
Purified recombinant AMPK enzyme (e.g., α1β1γ1 complex)
-
SAMS peptide (HMRSAMSGLHLVKRR), a synthetic substrate for AMPK
-
ATP (containing γ-³²P-ATP for radiometric assay)
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)
-
Test compounds (MK-8722, metformin)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, purified AMPK enzyme, and the SAMS peptide.
-
Compound Addition: Add the test compounds (e.g., MK-8722 or metformin) at various concentrations to the reaction wells. Include appropriate controls (vehicle and a known activator like AMP).
-
Initiate Reaction: Start the reaction by adding γ-³²P-ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction & Spotting: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Quantification: Measure the incorporation of ³²P into the SAMS peptide using a scintillation counter.
-
Data Analysis: Determine the specific activity of AMPK and calculate the EC50 value for the activating compound.
Western Blot Analysis for Cellular AMPK Activation
This method assesses the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a marker of AMPK activation within a cellular context.
Objective: To determine the level of AMPK and ACC phosphorylation in cells treated with AMPK activators.
Materials:
-
Cell lines (e.g., HeLa, C2C12 myotubes, or primary hepatocytes)
-
Cell culture medium and supplements
-
Test compounds (MK-8722, metformin)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), and anti-total ACC.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of MK-8722 or metformin for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL detection system.
-
Analysis: Perform densitometry analysis to quantify the changes in the ratio of phosphorylated protein to total protein.
Summary and Conclusion
MK-8722 and metformin represent two distinct strategies for activating AMPK. MK-8722's direct, potent, and pan-isoform activation offers a powerful tool for dissecting the downstream consequences of AMPK signaling and holds therapeutic potential.[1][2][10] Its high potency in the nanomolar range stands in stark contrast to the micromolar to millimolar concentrations required for metformin to elicit AMPK activation in vitro.[1][6]
Metformin's indirect mechanism, reliant on inducing cellular energy stress, has proven effective clinically for decades, particularly in the context of type 2 diabetes.[7] However, this indirect action may also contribute to a broader spectrum of cellular effects beyond AMPK activation.
The choice between these two activators will ultimately depend on the specific research question or therapeutic goal. For studies requiring potent and direct modulation of AMPK activity, MK-8722 is a superior tool. For investigating the effects of a clinically established anti-diabetic agent with a complex, multi-faceted mechanism of action, metformin remains a relevant and important compound. The provided experimental protocols offer a robust framework for the head-to-head comparison and further characterization of these and other AMPK activators.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two weeks of metformin treatment induces AMPK-dependent enhancement of insulin-stimulated glucose uptake in mouse soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of MK-8722 and Other AMPK Activators for Researchers
For Immediate Release
This guide provides a detailed comparison of the novel pan-AMPK activator, MK-8722, with other prominent AMP-activated protein kinase (AMPK) activators. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental methodologies, and pathway visualizations to facilitate informed decisions in research and development.
Executive Summary
MK-8722 is a potent, systemic, and direct pan-AMPK activator, demonstrating high efficacy across all 12 mammalian AMPK isoforms.[1][2] Experimental data reveals that MK-8722 exhibits significantly greater potency, with EC50 values in the low nanomolar range, compared to many other widely used direct and indirect AMPK activators, whose potencies often lie in the micromolar to millimolar range.[1][3] This guide presents a comparative analysis of MK-8722 against key activators such as A-769662, PF-06409577, AICAR, and metformin, highlighting differences in their mechanisms of action and potency.
Data Presentation: Potency Comparison of AMPK Activators
The following table summarizes the half-maximal effective concentration (EC50) values for MK-8722 and other selected AMPK activators. It is important to note that the EC50 values presented are compiled from various studies and may have been determined under different experimental conditions. Therefore, a direct comparison should be made with caution.
| Activator | Class | Target | Reported EC50 / Concentration for Activation | Reference Cell Type/Assay |
| MK-8722 | Direct, Allosteric | Pan-AMPK (all 12 isoforms) | ~1-60 nM | Cell-free kinase assays |
| β1-containing complexes | ~1-6 nM | Cell-free kinase assays | ||
| β2-containing complexes | ~15-63 nM | Cell-free kinase assays | ||
| A-769662 | Direct, Allosteric | β1-subunit containing complexes | ~300 nM | Cell-free kinase assays |
| PF-06409577 | Direct, Allosteric | β1-subunit containing complexes | ~7 nM | Cell-free kinase assays |
| AICAR | Indirect (AMP mimetic) | Pan-AMPK | ~500 µM | In cells |
| Metformin | Indirect (Mitochondrial Complex I inhibitor) | Pan-AMPK | ~2 mM | In cells |
| Compound 13 | Direct, Allosteric | Pan-AMPK | 10-30 nM | Cell-free kinase assays |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of AMPK activators are provided below.
In Vitro Kinase Assay for Direct AMPK Activation (e.g., ADP-Glo™ Kinase Assay)
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound to determine its EC50 value.
Objective: To quantify the direct effect of a compound on the kinase activity of purified recombinant AMPK.
Materials:
-
Purified recombinant human AMPK heterotrimer (e.g., α1/β1/γ1)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 100µM AMP)
-
Synthetic peptide substrate (e.g., SAMS peptide)
-
ATP
-
Test compound (e.g., MK-8722) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar non-radiometric detection system
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, purified recombinant AMPK enzyme, and the SAMS peptide substrate.
-
Compound Addition: Add the test compound at a range of concentrations to the reaction wells. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a known activator.
-
Initiate Kinase Reaction: Start the kinase reaction by adding a fixed concentration of ATP.
-
Incubation: Incubate the reaction plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
The luminescent signal is plotted against the concentration of the test compound.
-
The EC50 value, which is the concentration of the activator that produces 50% of the maximal response, is calculated using a suitable nonlinear regression model (e.g., sigmoidal dose-response curve).
Cellular Assay for AMPK Activation: Western Blot Analysis of Phospho-ACC
This method assesses the activation of AMPK within a cellular context by measuring the phosphorylation of a well-established downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.
Objective: To determine the ability of a compound to activate the AMPK signaling pathway in intact cells.
Materials:
-
Relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Cell culture medium and reagents
-
Test compound at various concentrations
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), and anti-total ACC
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate the cells and grow them to 70-80% confluency. Treat the cells with the AMPK activator at various concentrations for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ACC (Ser79) and total ACC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. The ratio of phosphorylated ACC to total ACC is calculated to determine the extent of AMPK activation.
Mandatory Visualization
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular energy homeostasis and highlights key upstream activators and downstream targets.
Caption: AMPK signaling pathway overview.
Experimental Workflow for Potency Determination
The following diagram outlines a typical workflow for determining the potency of an AMPK activator.
Caption: Workflow for AMPK activator potency.
References
Validating the Specificity of the Pan-AMPK Activator MK-8722 Utilizing AMPK Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the specificity of MK-8722, a potent, systemic, direct, allosteric pan-AMPK activator.[1][2][3] The primary method for unequivocally demonstrating the on-target activity of a pharmacological agent is through the use of genetic models, specifically knockout (KO) models, where the target protein is absent.[4][5] This guide outlines the expected outcomes and methodologies for such validation studies, comparing the effects of MK-8722 in wild-type (WT) versus AMPK-deficient systems.
Introduction to MK-8722 and AMPK
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[6][7] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms of each (α1, α2; β1, β2; γ1, γ2, γ3).[1][8] MK-8722 is a direct allosteric activator that binds to the ADaM (Allosteric Drug and Metabolite) site at the interface of the α and β subunits, activating all 12 mammalian AMPK complexes.[9][10] Its activation of AMPK leads to a cascade of downstream events, including the phosphorylation of key metabolic enzymes and transcription factors, which collectively shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) states.[6][11][12]
The Rationale for Using AMPK Knockout Models
To confirm that the observed effects of MK-8722 are solely mediated through AMPK, experiments in cells or animals lacking AMPK are essential. If MK-8722's effects are specific to AMPK, these effects should be significantly diminished or completely absent in AMPK knockout models.[4][5] Given the existence of multiple isoforms, various knockout strategies can be employed, from single isoform knockouts to tissue-specific double knockouts of the catalytic alpha subunits, which is necessary as a global alpha 1 and 2 double knockout is embryonically lethal.[1]
Comparative Data: Predicted Outcomes in Wild-Type vs. AMPK Knockout Models
The following tables summarize the predicted quantitative data from key experiments designed to validate the specificity of MK-8722. These predictions are based on the known mechanism of action of MK-8722 and the established phenotypes of AMPK knockout models.
Table 1: In Vitro Validation in Cultured Cells (e.g., MEFs, Hepatocytes, or Myotubes)
| Experimental Readout | Wild-Type (WT) Cells + MK-8722 | AMPK α1/α2 Double KO (dKO) Cells + MK-8722 | Alternative AMPK Activator (e.g., AICAR) in WT Cells | Alternative AMPK Activator (e.g., AICAR) in dKO Cells |
| p-AMPKα (Thr172) / Total AMPKα | ↑↑↑ | No Change (or Absent) | ↑↑↑ | No Change (or Absent) |
| p-ACC (Ser79) / Total ACC | ↑↑↑ | No Change | ↑↑↑ | No Change |
| Fatty Acid Oxidation Rate | ↑↑ | No Change | ↑↑ | No Change |
| Glucose Uptake | ↑↑ | No Change | ↑ | No Change |
| mTORC1 Signaling (p-S6K/Total S6K) | ↓↓↓ | No Change | ↓↓↓ | No Change |
Predicted changes are denoted as follows: ↑↑↑ (strong increase), ↑↑ (moderate increase), ↑ (slight increase), ↓↓↓ (strong decrease), No Change.
Table 2: In Vivo Validation in Animal Models (e.g., Tissue-Specific AMPK KO Mice)
| Experimental Readout | Wild-Type (WT) Mice + MK-8722 | Muscle-Specific AMPK α1/α2 dKO Mice + MK-8722 | Liver-Specific AMPK α1/α2 dKO Mice + MK-8722 |
| Blood Glucose Lowering | Significant Reduction | Attenuated Reduction | Partial Reduction |
| Muscle Glycogen (B147801) Content | Increased | No Significant Change | Increased |
| Liver Triglyceride Content | Decreased | Decreased | No Significant Change |
| Exercise Endurance | Increased | No Improvement | Modest Improvement |
Experimental Protocols
Cell Culture and Treatment for In Vitro Validation
-
Cell Lines: Wild-type and CRISPR/Cas9-generated AMPK α1/α2 double knockout (dKO) mouse embryonic fibroblasts (MEFs), primary hepatocytes, or C2C12 myotubes.[13]
-
Culture Conditions: Standard culture conditions appropriate for the cell type.
-
Treatment: Cells are treated with a vehicle control (e.g., DMSO) or varying concentrations of MK-8722 (e.g., 10 nM - 10 µM) for a specified duration (e.g., 1-24 hours). A well-characterized AMPK activator like AICAR can be used as a positive control.
Western Blot Analysis of Key Signaling Proteins
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC, p-S6K, and total S6K. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection and Quantification: Bands are visualized using chemiluminescence and quantified using densitometry software. The ratio of phosphorylated to total protein is calculated.
Metabolic Assays
-
Fatty Acid Oxidation: Measured by quantifying the rate of radiolabeled fatty acid (e.g., [³H]palmitate) oxidation to ³H₂O.
-
Glucose Uptake: Assessed using a fluorescently-labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxyglucose.
Animal Studies with Tissue-Specific Knockout Mice
-
Animal Models: Wild-type mice and mice with a tissue-specific deletion of both AMPK α1 and α2 in skeletal muscle or liver.[2][3]
-
Drug Administration: MK-8722 is administered orally at a dose known to be effective (e.g., 10-30 mg/kg).[2]
-
Metabolic Measurements: Blood glucose is monitored at various time points post-administration. Tissues are collected for analysis of glycogen and triglyceride content.
-
Exercise Performance: Assessed using a treadmill running test to measure endurance.[14][15]
Visualizing the Validation Workflow and Signaling Pathways
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by MK-8722.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating MK-8722 specificity using knockout models.
Logical Framework for Interpretation
Caption: Logical framework for interpreting knockout validation experiments.
Conclusion
The use of AMPK knockout models provides the most rigorous approach to validating the specificity of MK-8722. By demonstrating a lack of effect in the absence of AMPK, researchers can confidently attribute the pharmacological actions of MK-8722 to its on-target engagement. This comparative guide outlines the necessary experimental framework, predicted outcomes, and methodologies to robustly assess the specificity of this potent pan-AMPK activator. Such validation is a critical step in the preclinical and clinical development of any targeted therapeutic agent.
References
- 1. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Role of Cardiac AMP-Activated Protein Kinase in a Non-pathological Setting: Evidence From Cardiomyocyte-Specific, Inducible AMP-Activated Protein Kinase α1α2-Knockout Mice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. AMPK: Lessons from transgenic and knockout animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 10. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unveiling the Kinase Selectivity Profile of MK-8722: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive analysis of the cross-reactivity of MK-8722, a potent, systemic, direct pan-activator of AMP-activated protein kinase (AMPK), with other kinases and off-target proteins. The information is presented through clear data tables, detailed experimental protocols, and illustrative diagrams to facilitate a thorough understanding of its specificity.
Summary of MK-8722 Kinase and Off-Target Activity
MK-8722 is a powerful activator of all 12 mammalian AMPK complexes, exhibiting EC50 values in the low nanomolar range. While demonstrating potent on-target activity, its cross-reactivity with other kinases and proteins is a critical aspect of its preclinical evaluation. An extensive screening of MK-8722 against a panel of 115 enzymes, transporters, and receptors revealed off-target activity in the micromolar range against several proteins, most notably the serotonin (B10506) 5-HT2A receptor.
Potency of MK-8722 against AMPK Isoforms
MK-8722 demonstrates high potency across all 12 mammalian AMPK isoforms, albeit with a noted higher affinity for β1-containing complexes over β2-containing complexes. The half-maximal effective concentrations (EC50) for the activation of various AMPK complexes by MK-8722 are summarized below.
| AMPK Complex | EC50 (nM) |
| β1-containing | |
| α1β1γ1 | ~1 - 6 |
| α2β1γ1 | ~1 - 6 |
| β2-containing | |
| α1β2γ1 | ~15 - 63 |
| α2β2γ1 | ~15 - 63 |
Note: The table presents a summary of reported EC50 ranges. For specific values, refer to the primary literature.
Off-Target Cross-Reactivity Profile of MK-8722
A broad screening panel was utilized to assess the selectivity of MK-8722. The following table summarizes the identified off-target activities.
| Target | Activity Range (µM) |
| Serotonin 5-HT2A Receptor | 3 - 10 |
| Dopamine Transporter (DAT) | 3 - 10 |
| Norepinephrine Transporter (NET) | 3 - 10 |
| Monoamine Oxidase-A (MAO-A) | 3 - 10 |
| Monoamine Oxidase-B (MAO-B) | 3 - 10 |
It is important to note that while these off-target activities were observed, they are in the micromolar range, significantly higher than the nanomolar potency for AMPK activation[1].
Experimental Methodologies
To ensure a comprehensive understanding of the data presented, detailed experimental protocols for key assays are provided below.
Kinase Selectivity Profiling: KINOMEscan™ Assay
The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Protocol:
-
Kinase Preparation: A diverse panel of human kinases are expressed, purified, and tagged (e.g., with DNA).
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated beads.
-
Competition Assay: The test compound (MK-8722) at various concentrations is incubated with the kinase and the ligand-coated beads.
-
Quantification: After incubation and washing, the amount of kinase bound to the beads is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically reported as the percentage of the control (DMSO vehicle) or as a dissociation constant (Kd) value.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This assay determines the affinity of a test compound for the serotonin 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Principle: A radiolabeled ligand with known high affinity for the 5-HT2A receptor is incubated with a source of the receptor (e.g., cell membranes). The addition of a test compound will compete for binding, and the reduction in radioactivity bound to the receptor is measured.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific radioligand, such as [3H]-ketanserin, is used at a concentration near its Kd.
-
Competition Binding: The cell membranes, radioligand, and varying concentrations of the test compound (MK-8722) are incubated together.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioactivity.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibition constant) value.
Signaling Pathway Context
MK-8722 directly activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates downstream targets, leading to the inhibition of anabolic pathways (e.g., fatty acid and protein synthesis) and the activation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation). The off-target interactions of MK-8722 with monoamine transporters and oxidases could potentially influence neurotransmitter signaling, although the micromolar activity suggests these effects would likely only occur at high concentrations.
References
A Comparative Analysis of MK-8722 and PF-06409577: Potent Allosteric AMPK Activators
A detailed guide for researchers and drug development professionals on the pharmacological and experimental profiles of two key AMP-activated protein kinase (AMPK) activators.
This guide provides a comprehensive comparison of MK-8722 and PF-06409577, two direct allosteric activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Understanding the distinct properties of these compounds is crucial for their application in metabolic disease research and therapeutic development. This document summarizes their mechanisms of action, isoform selectivity, and reported in vitro and in vivo effects, supported by experimental data and detailed protocols.
Mechanism of Action and Isoform Selectivity
Both MK-8722 and PF-06409577 function as direct allosteric activators of AMPK, binding to the allosteric drug and metabolite (ADaM) site, a pocket between the α- and β-subunits of the AMPK heterotrimer.[1][2] This binding induces a conformational change that enhances and sustains AMPK activity. However, they exhibit distinct selectivity profiles for the various AMPK isoforms.
MK-8722 is characterized as a pan-AMPK activator , meaning it potently activates all 12 mammalian AMPK isoforms.[3][4][5] While it shows a higher affinity for β1-containing complexes, it is also the most potent activator of β2-containing complexes reported to date.[4] This broad activation profile allows it to modulate metabolic pathways in multiple tissues, including liver and skeletal muscle.[5]
PF-06409577 , in contrast, is a selective activator of AMPK α1β1γ1 , with significantly lower activity against isoforms containing the β2 subunit.[6][7][8] This selectivity makes it a valuable tool for investigating the specific roles of β1-containing AMPK complexes, which are predominantly expressed in tissues like the liver.[9]
Comparative In Vitro Potency
The following table summarizes the reported in vitro potency of MK-8722 and PF-06409577 against various AMPK isoforms.
| Compound | Target Isoform(s) | EC50 | Assay Type | Reference |
| MK-8722 | pan-AMPK (all 12 isoforms) | ~1 to 60 nM | Recombinant pAMPK activation | [4] |
| β1-containing complexes | ~1 to 6 nM | Recombinant pAMPK activation | [4] | |
| β2-containing complexes | ~15 to 63 nM | Recombinant pAMPK activation | [4] | |
| PF-06409577 | AMPK α1β1γ1 | 7.0 nM | TR-FRET assay | [6][7] |
| AMPK α2β1γ1 | 6.8 nM | TR-FRET assay | [6] | |
| AMPK α1β2γ1 / α2β2γ1 / α2β2γ3 | >4000 nM | TR-FRET assay | [6] |
Signaling Pathway and Downstream Effects
Activation of AMPK by both MK-8722 and PF-06409577 triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. The core pathway involves the phosphorylation of key metabolic enzymes and transcription factors.
In Vivo Effects: A Comparative Overview
The distinct isoform selectivities of MK-8722 and PF-06409577 translate to different in vivo pharmacological profiles.
MK-8722 , as a pan-AMPK activator, has demonstrated robust effects on glucose homeostasis in various rodent models.[3][4] Chronic administration has been shown to improve insulin (B600854) resistance and lower blood glucose levels.[3] These effects are thought to be mediated by the activation of β2-containing AMPK complexes in skeletal muscle, leading to increased glucose uptake.[5] However, a significant safety concern with MK-8722 is the induction of cardiac hypertrophy, which has been observed in rhesus monkeys.[3][10]
PF-06409577 , with its β1-selectivity, primarily targets the liver. Studies have shown its efficacy in preclinical models of non-alcoholic fatty liver disease (NAFLD) and diabetic nephropathy.[6][9] It has been demonstrated to inhibit de novo lipogenesis and cholesterol synthesis, leading to a reduction in hepatic lipids.[9] In contrast to MK-8722, PF-06409577 has not been reported to have significant effects on glucose or insulin levels in some chronic studies.[2]
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of AMPK activators. Below are representative methodologies for key in vitro assays.
In Vitro AMPK Activation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to determine the potency of compounds in activating specific AMPK isoforms.
Objective: To measure the EC50 of a test compound for the activation of a specific AMPK isoform.
Materials:
-
Purified, recombinant human AMPK isoforms (e.g., α1β1γ1, α2β1γ1, etc.)
-
TR-FRET compatible kinase buffer
-
ATP
-
Fluorescently labeled peptide substrate (e.g., AMARA peptide)
-
Europium-labeled anti-phospho-substrate antibody
-
Test compounds (MK-8722, PF-06409577) dissolved in DMSO
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the specific AMPK isoform, and the peptide substrate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the Europium-labeled anti-phospho-substrate antibody.
-
Incubate for another period to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader to measure the FRET signal.
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Plot the signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cellular Acetyl-CoA Carboxylase (ACC) Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of a key downstream target, ACC.
Objective: To determine the dose-dependent effect of a test compound on the phosphorylation of ACC in a relevant cell line (e.g., HepG2 human hepatoma cells, C2C12 mouse myotubes).
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds (MK-8722, PF-06409577)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of the test compounds for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-ACC signal to the total ACC signal.
Experimental Workflow for Comparative Analysis
A logical workflow is crucial for a head-to-head comparison of MK-8722 and PF-06409577.
Conclusion
MK-8722 and PF-06409577 are both potent, direct allosteric activators of AMPK with distinct isoform selectivity profiles that dictate their pharmacological effects. MK-8722, as a pan-AMPK activator, demonstrates broad metabolic effects, including robust glucose-lowering, but is associated with the risk of cardiac hypertrophy. PF-06409577, a β1-selective activator, primarily targets hepatic lipid metabolism and has shown promise in models of NAFLD and diabetic nephropathy. The choice between these compounds for research or therapeutic development will depend on the specific biological question or therapeutic indication being addressed. The experimental protocols and workflow provided in this guide offer a framework for the rigorous and comparative evaluation of these and other novel AMPK activators.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Opposing effects on regulated insulin secretion of acute vs chronic stimulation of AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF 06409577 | AMPK | Tocris Bioscience [tocris.com]
- 9. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do AMPK activators target the intestines? [synapse.patsnap.com]
A Head-to-Head Comparison: MK-8722 vs. Metformin for Direct AMPK Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key AMPK Activators
In the landscape of metabolic research and drug discovery, the 5' AMP-activated protein kinase (AMPK) stands out as a critical regulator of cellular energy homeostasis. Its activation holds therapeutic promise for a range of metabolic disorders, including type 2 diabetes. While metformin (B114582) has long been a cornerstone of diabetes management through its indirect effects on AMPK, novel direct activators like MK-8722 are emerging as powerful research tools and potential therapeutic agents. This guide provides a comprehensive, data-driven comparison of MK-8722 and metformin, focusing on their distinct mechanisms of AMPK activation, supported by experimental data and detailed protocols.
At a Glance: Key Differences in AMPK Activation
| Feature | MK-8722 | Metformin |
| Mechanism of Action | Direct, allosteric activator of all 12 mammalian AMPK complexes.[1] | Indirect activator; primarily inhibits mitochondrial complex I, increasing the cellular AMP:ATP ratio.[2][3] |
| Potency (AMPK Activation) | High potency with EC50 values in the nanomolar range (~1 to 60 nM).[1] | Lower potency, typically requiring millimolar concentrations for significant AMPK activation in vitro.[2] |
| AMPK Subunit Specificity | Pan-AMPK activator, affecting all 12 heterotrimeric complexes.[1] | Activation is dependent on the presence of the γ1 subunit of AMPK. |
| In Vivo Efficacy | Demonstrates robust glucose-lowering effects and increased pACC/ACC ratios in animal models.[1][4] | Well-established glucose-lowering effects in humans and animal models.[2][5][6] |
| Primary Research Application | A potent and specific tool for studying the direct pharmacological activation of AMPK. | A widely used therapeutic agent and research tool for studying the metabolic effects of indirect AMPK activation. |
Delving Deeper: Mechanism of Action
The fundamental difference between MK-8722 and metformin lies in how they engage the AMPK signaling pathway. MK-8722 acts as a direct activator, binding to a specific allosteric site on the AMPK complex, leading to its conformational change and activation.[1][4] This direct engagement results in potent and systemic activation of all known AMPK isoforms.
Metformin, in contrast, activates AMPK through an indirect mechanism. Its primary target is complex I of the mitochondrial respiratory chain.[2][3] By inhibiting this complex, metformin disrupts cellular respiration, leading to a decrease in ATP production and a corresponding increase in the ratio of AMP and ADP to ATP. This altered nucleotide ratio is sensed by the γ subunit of AMPK, triggering its activation.
Signaling Pathways Visualized
The distinct mechanisms of MK-8722 and metformin can be visualized in the following signaling pathway diagrams:
Caption: Direct activation of AMPK by MK-8722.
Caption: Indirect activation of AMPK by metformin.
Quantitative Performance Data
The following tables summarize key quantitative data for MK-8722 and metformin from published studies.
Table 1: In Vitro AMPK Activation
| Compound | Assay System | EC50 / Concentration for Activation | Reference |
| MK-8722 | Purified recombinant pAMPK complexes | ~1 - 60 nM | [1] |
| Metformin | Primary rat hepatocytes | Significant activation at 500 µM (1 hour) or 50 µM (7 hours) | [2] |
Table 2: In Vivo Effects on Glucose Metabolism and AMPK Target Phosphorylation
| Compound | Animal Model | Dose | Key Findings | Reference |
| MK-8722 | eDIO mice | 10 and 30 mg/kg | Significant reduction in fasting blood glucose; greater increase in muscle pACC/ACC ratio compared to a β1-selective activator. | [1] |
| Metformin | Rats | 50 mg/kg | Liver levels of >180 µM achieved; significant AMPK activation in hepatocytes. | [2] |
| Metformin | HFD-fed mice | 250 mg/kg (oral gavage) | ~40-50% reduction in blood glucose levels.[6] | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro AMPK Kinase Assay (Non-Radioactive)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for measuring the direct activation of AMPK by compounds like MK-8722.
Materials:
-
Recombinant human AMPK (e.g., α1/β1/γ1 or α2/β1/γ1 isoforms)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
ATP and AMP
-
Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.1 mg/mL BSA, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., MK-8722) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant AMPK enzyme, and the SAMS peptide substrate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the reaction mixture to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution of ATP and AMP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
Western Blotting for Phospho-ACC (pACC) and Total ACC
This protocol is a general guideline for assessing AMPK activation in cell culture by measuring the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).
Workflow Diagram:
Caption: Western Blotting Workflow for pACC/ACC.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (MK-8722 or metformin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (gradient gels, e.g., 4-12%, are recommended for the high molecular weight ACC)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pACC (Ser79) and anti-total ACC
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the desired concentrations of MK-8722, metformin, or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (anti-pACC or anti-total ACC) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry and calculate the pACC/ACC ratio.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol is for assessing the effect of metformin on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Adherent cells (e.g., HepG2)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., DMEM without bicarbonate)
-
Metformin
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XFe/XF Pro Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Prepare the assay medium and supplement it with substrates like glucose, pyruvate, and glutamine. Warm to 37°C.
-
Cell Treatment: Replace the culture medium with assay medium containing metformin or vehicle and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Run Assay: Place the cell plate in the Seahorse XFe/XF Pro Analyzer and initiate the Mito Stress Test protocol.
-
Data Analysis: The instrument will measure OCR at baseline and after the sequential injection of the mitochondrial inhibitors. Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, and maximal respiration.
Conclusion
MK-8722 and metformin represent two distinct and valuable tools for activating AMPK. MK-8722, with its direct, potent, and pan-isoform activation, is an ideal pharmacological probe for elucidating the direct consequences of AMPK activation. Metformin, while less potent and acting indirectly, remains a clinically relevant compound whose complex mechanism of action, including but not limited to AMPK activation, continues to be an active area of research. The choice between these two activators will ultimately depend on the specific research question being addressed. For studies requiring a direct and potent activation of the entire cellular AMPK pool, MK-8722 is the superior choice. For investigations into the multifaceted metabolic effects of a clinically established anti-diabetic drug, metformin remains an indispensable tool.
References
- 1. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin activates duodenal AMPK and a neuronal network to lower glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Validating the AMPK-Dependence of MK-8722's Downstream Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MK-8722 is a potent, direct, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) complexes.[1][2] Its ability to modulate cellular energy homeostasis has positioned it as a significant tool in metabolic disease research. However, rigorous validation is crucial to ensure that its observed downstream effects are indeed mediated by AMPK. This guide provides a comparative framework for researchers to design and interpret experiments aimed at validating the AMPK-dependence of MK-8722's actions.
Comparison of MK-8722 with Alternative AMPK Activators
A key strategy in validating the mechanism of a compound is to compare its effects with other known modulators of the same target. AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) and A-769662 are two other widely used AMPK activators with distinct mechanisms of action, making them suitable comparators for MK-8722.
| Feature | MK-8722 | AICAR | A-769662 |
| Mechanism of Action | Direct, allosteric pan-AMPK activator | Indirect activator; converted to ZMP, an AMP mimetic | Direct, allosteric activator |
| AMPK Isoform Selectivity | Pan-activator (activates all 12 isoforms)[1] | Non-specific effects beyond AMPK | Preferentially activates α1-containing isoforms |
| Potency (EC50) | ~1-60 nM for various AMPK complexes[1][3] | mM range for cellular effects | ~0.8 µM (cell-free), 3.2 µM (hepatocytes)[4] |
| Key Downstream Effects | ↑ pACC, ↑ Glucose uptake, ↓ Lipogenesis | ↑ pACC, ↑ Glucose uptake, ↓ Lipogenesis | ↑ pACC, ↓ Fatty acid synthesis |
| Advantages | High potency, direct and broad-spectrum AMPK activation | Well-characterized indirect activator | Direct activator with some isoform selectivity |
| Limitations | Potential for off-target effects due to pan-activation | Low potency, potential for off-target effects | Limited to α1-containing AMPK complexes |
Experimental Validation of AMPK-Dependence
To attribute the downstream effects of MK-8722 to AMPK activation definitively, it is essential to employ both pharmacological and genetic validation methods.
Pharmacological Inhibition with Compound C
Compound C is a widely used, albeit not entirely specific, inhibitor of AMPK. Observing a reversal of MK-8722's effects in the presence of Compound C provides strong evidence for AMPK's involvement.
| Cell Line | Treatment | Downstream Target | Result |
| HeLa | MK-8722 (0.5 µM) | pACC | Significant increase in pACC formation |
| HeLa | MK-8722 (0.5 µM) + Compound C (40 µM) | pACC | Near complete inhibition of MK-8722-induced pACC formation[5] |
| HeLa | AICAR (500 µM) | pACC | Significant increase in pACC formation |
| HeLa | AICAR (500 µM) + Compound C (40 µM) | pACC | Near complete inhibition of AICAR-induced pACC formation[5] |
Genetic Validation using siRNA Knockdown
A more specific approach involves the genetic knockdown of AMPK subunits using small interfering RNA (siRNA). This method directly reduces the levels of the target protein, allowing for a clearer assessment of its role in the observed cellular response.
| Cell Line | Genetic Modification | Downstream Target | Result |
| HEK293 | shRNA against AMPKα1 and AMPKα2 | pACC | 41% reduction in basal pACC levels compared to control shRNA[6][7] |
| NIH3T3 | shRNA against AMPKα1 and AMPKα2 | AMPKα1 and AMPKα2 protein levels | 49% and 44% knockdown , respectively, compared to control shRNA[8] |
| HEK293 | shRNA against AMPKα1 and AMPKα2 | AMPKα1 and AMPKα2 protein levels | 63% and 72% knockdown , respectively, compared to control shRNA[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments used to validate the AMPK-dependent effects of MK-8722.
Western Blotting for pAMPK and pACC in HepG2 Cells
Objective: To determine the phosphorylation status of AMPK (Thr172) and its direct downstream target ACC (Ser79) in response to MK-8722.
Materials:
-
HepG2 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MK-8722
-
Compound C (for inhibition experiments)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pAMPKα (Thr172), anti-AMPKα, anti-pACC (Ser79), anti-ACC, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells to 80-90% confluency. Treat cells with desired concentrations of MK-8722 for the specified time. For inhibition experiments, pre-incubate cells with Compound C for 1 hour before adding MK-8722.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection reagent.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Non-Radioactive AMPK Kinase Assay
Objective: To directly measure the enzymatic activity of AMPK in the presence of MK-8722.
Materials:
-
Recombinant active AMPK
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar non-radioactive detection system
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, recombinant AMPK, and SAMS peptide.
-
Compound Addition: Add varying concentrations of MK-8722 or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value for MK-8722 by plotting the luminescence signal against the compound concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of MK-8722 to AMPK in a cellular context.
Materials:
-
Cells expressing AMPK (e.g., HeLa or HepG2)
-
MK-8722
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat intact cells with MK-8722 or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-7 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble AMPK by Western blotting.
-
Data Analysis: Plot the amount of soluble AMPK against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of MK-8722 indicates target engagement.
Visualizing Signaling Pathways and Workflows
To further clarify the experimental logic and biological processes, the following diagrams illustrate the key pathways and workflows.
References
- 1. This compound | AMPK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.wright.edu [research.wright.edu]
- 8. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Uptake of MK-8722 and AICAR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular uptake mechanisms of two prominent AMP-activated protein kinase (AMPK) activators: the direct, allosteric activator MK-8722 and the widely used prodrug AICAR. Understanding the distinct ways these compounds enter cells is critical for interpreting experimental results and for the development of novel therapeutics targeting cellular energy sensing pathways.
Executive Summary
The cellular uptake of MK-8722 and AICAR is fundamentally different. MK-8722 , a potent, systemic pan-AMPK activator, exhibits high membrane permeability and is thought to enter cells primarily through passive diffusion . In contrast, AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), an adenosine (B11128) analog, relies on active transport mediated by nucleoside transporters. This difference in uptake mechanism has significant implications for their intracellular availability, effective concentrations, and experimental application.
Cellular Uptake Mechanisms
MK-8722: Passive Diffusion
MK-8722 is a small molecule designed for systemic efficacy and possesses physicochemical properties that favor passive diffusion across the cell membrane. Key evidence for this mechanism includes its high apparent permeability coefficient (Papp) and the fact that it is not a substrate for common uptake transporters like OATP1B1 or OATP1B2.[1] This mode of entry suggests that the intracellular concentration of MK-8722 is primarily governed by its concentration gradient across the plasma membrane and its lipid solubility.
AICAR: Active Transport via Nucleoside Transporters
AICAR's entry into the cell is a multi-step process characteristic of a prodrug. Being structurally similar to adenosine, it is recognized and transported across the cell membrane by equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). Once inside the cell, AICAR is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which then allosterically activates AMPK. This reliance on transporters means that the uptake of AICAR can be a rate-limiting step and can be competitively inhibited by other nucleosides.
Quantitative Data on Cellular Uptake and Activation
| Parameter | MK-8722 | AICAR | Source |
| Primary Uptake Mechanism | Passive Diffusion | Active Transport (Nucleoside Transporters) | [1] |
| Intracellular Conversion | Not required (Direct Activator) | Phosphorylation to ZMP (Prodrug) | [1] |
| Apparent Permeability (Papp) | High: ~24 x 10⁻⁶ cm/s (LLC-PK1 cells) | Not typically measured due to active transport | [1] |
| Intracellular Concentration | Not explicitly reported in vitro. Plasma concentrations of 18-59 µM achieved in mice. | Intracellular ZMP reached ~2015 pmol/mg protein in aortic smooth muscle cells after treatment with 1 mM AICAR for 30 min. | [1][2] |
| Effective Concentration for AMPK Activation | Micromolar range (e.g., 10 µM in some cell lines) | Millimolar range (e.g., 0.5-2 mM) | [3] |
Signaling Pathways
Both MK-8722 and AICAR ultimately lead to the activation of AMPK, a master regulator of cellular metabolism. However, the initial steps leading to this activation differ based on their mechanism of action.
Experimental Protocols
Measurement of Cellular Uptake
Objective: To quantify the rate of uptake of MK-8722 or AICAR into cultured cells. A radiolabeled tracer approach is commonly employed for this purpose.
Materials:
-
Cultured cells (e.g., C2C12 myotubes, primary hepatocytes)
-
Radiolabeled [¹⁴C]MK-8722 or [³H]AICAR
-
Unlabeled MK-8722 or AICAR
-
Cell culture medium and buffers (e.g., Krebs-Henseleit buffer)
-
For AICAR: Nucleoside transport inhibitors (e.g., dipyridamole, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR))
-
Scintillation counter and vials
-
Cell lysis buffer
-
Protein assay reagent
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to desired confluency.
-
Pre-incubation: Wash cells with transport buffer. For inhibitor studies with AICAR, pre-incubate one set of wells with the nucleoside transport inhibitor for a specified time.
-
Uptake Initiation: Add transport buffer containing a known concentration of radiolabeled compound (with or without a saturating concentration of unlabeled compound for competition assays) to each well.
-
Time Course: Incubate for various time points (e.g., 1, 5, 15, 30 minutes).
-
Uptake Termination: Rapidly wash the cells with ice-cold stop buffer to remove extracellular tracer.
-
Cell Lysis: Lyse the cells and collect the lysate.
-
Quantification:
-
Measure the radioactivity in an aliquot of the lysate using a scintillation counter.
-
Determine the protein concentration of the lysate.
-
-
Data Analysis: Calculate the uptake rate, typically expressed as pmol of compound per mg of protein per minute. For AICAR, compare the uptake in the presence and absence of inhibitors to determine the contribution of specific transporters.
Quantification of Intracellular ZMP (for AICAR)
Objective: To measure the intracellular concentration of the active metabolite of AICAR, ZMP, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
AICAR-treated cells
-
Methanol/acetonitrile/water extraction solution
-
HPLC-MS/MS system
-
ZMP standard
Procedure:
-
Cell Treatment: Treat cultured cells with AICAR for the desired time and concentration.
-
Metabolite Extraction: Rapidly wash cells with ice-cold saline and then add the cold extraction solution to quench metabolism and extract intracellular metabolites.
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet cell debris. Collect the supernatant.
-
HPLC-MS/MS Analysis: Inject the supernatant onto the HPLC-MS/MS system. Use a suitable column and mobile phase gradient to separate ZMP from other cellular components.
-
Quantification: Monitor the specific mass transition for ZMP. Quantify the amount of ZMP in the sample by comparing its peak area to a standard curve generated with known concentrations of ZMP.
-
Normalization: Normalize the amount of ZMP to the total protein or cell number in the original sample.
Conclusion
The distinct cellular uptake mechanisms of MK-8722 and AICAR are a crucial consideration for their use in research and drug development. MK-8722's passive diffusion allows for a more direct relationship between extracellular concentration and intracellular availability, simplifying dosing in experimental systems. In contrast, AICAR's reliance on active transport introduces variability due to transporter expression and competition, and its nature as a prodrug necessitates intracellular enzymatic conversion for its activity. These differences underscore the importance of selecting the appropriate AMPK activator based on the specific experimental goals and cellular context.
References
Safety Operating Guide
Navigating the Safe Disposal of MK-8722: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. MK-8722, a potent pan-AMPK activator, requires careful consideration for its disposal. This guide provides essential, step-by-step information for the proper disposal of MK-8722, aligning with general best practices for laboratory chemical waste management.
It is imperative to consult the specific Safety Data Sheet (SDS) for MK-8722 provided by the supplier and to adhere to all institutional, local, state, and federal regulations regarding chemical waste disposal.
Chemical and Physical Properties of MK-8722
A summary of the key quantitative data for MK-8722 is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C24H20ClN3O4[1] |
| Molecular Weight | 449.9 g/mol [1] |
| Physical State | Solid[1] |
| Solubility | Soluble in DMSO.[2] |
Step-by-Step Disposal Procedure for MK-8722
The following protocol outlines the recommended steps for the safe disposal of MK-8722.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling MK-8722.
2. Waste Identification and Segregation:
-
All materials contaminated with MK-8722, including the pure compound, solutions, and any contaminated labware (e.g., pipette tips, vials, gloves), should be considered hazardous chemical waste.[3]
-
Segregate solid waste contaminated with MK-8722 from liquid waste. Do not mix incompatible waste streams.[4][5]
3. Solid Waste Disposal:
-
Pure Compound: If disposing of unadulterated MK-8722, it should be collected in its original container or a clearly labeled, compatible, and sealable waste container.[3]
-
Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that have come into contact with MK-8722 should be double-bagged in clear plastic bags.[3]
-
Label the container or bag clearly with "Hazardous Waste," the full chemical name "MK-8722," and the approximate quantity.[3][6]
4. Liquid Waste Disposal:
-
Solutions: Solutions containing MK-8722 should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvent used (e.g., DMSO).
-
Label the container with "Hazardous Waste," the full chemical names of all constituents (e.g., "MK-8722 in DMSO"), and their approximate concentrations.[4]
-
Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[3]
5. Storage of Waste:
-
Store all MK-8722 waste in a designated, well-ventilated, and secure satellite accumulation area until it can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7]
-
Ensure that the storage area is away from drains and incompatible chemicals.
6. Waste Collection and Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[6]
-
Provide them with a complete and accurate list of the waste materials.
Never dispose of MK-8722 down the drain or in the regular trash. [6][8]
Logical Workflow for MK-8722 Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of MK-8722.
Caption: Workflow for the proper disposal of MK-8722.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Protocols for Handling MK-8722
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides crucial safety and logistical information for the handling of MK-8722, a potent AMP-activated protein kinase (AMPK) activator. Given that this material should be considered hazardous, strict adherence to the following operational and disposal plans is essential to ensure personnel safety and environmental protection.[1] The following guidance is based on best practices for handling potent solid chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling MK-8722. The required level of PPE is contingent on the specific handling task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Solid MK-8722 (Weighing, Aliquoting) | - Safety goggles- Long-sleeved lab coat- Double-gloving (e.g., two pairs of nitrile gloves)- Closed-toe shoes | - Face shield- Chemical-resistant apron- Respiratory protection (e.g., N95 or higher-rated respirator) is strongly recommended, especially when handling larger quantities or when there is a potential for aerosolization. |
| Handling of MK-8722 in Solution | - Chemical splash goggles- Laboratory coat- Chemical-resistant gloves (e.g., nitrile)- Closed-toe shoes | - Face shield for splash-prone procedures- Chemical-resistant apron |
| Spill Cleanup | - Chemical splash goggles- Long-sleeved lab coat or chemical-resistant suit- Heavy-duty, chemical-resistant gloves- Chemical-resistant boots or shoe covers | - Respirator with appropriate cartridges for vapors or particulates |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of MK-8722 is critical for safety and experimental integrity. All procedures involving the handling of solid MK-8722 should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: MK-8722 is supplied as a solid and should be stored at -20°C for long-term stability.[1] The storage area should be clearly labeled as containing a potent compound.
Weighing and Solution Preparation
-
Designated Area: All weighing and solution preparation activities must be conducted within a certified chemical fume hood or a similar ventilated enclosure to control airborne particles.
-
Weighing: Use a disposable weigh boat or paper. Handle with care to avoid creating dust.
-
Dissolution: MK-8722 is soluble in organic solvents such as DMSO and DMF at approximately 30 mg/mL, and slightly soluble in ethanol.[1] When preparing a stock solution, add the solvent to the solid slowly to prevent splashing. The solvent of choice should be purged with an inert gas.[1]
Experimental Use
-
Containment: All experimental manipulations involving MK-8722 should be carried out in a manner that minimizes the potential for spills and aerosol generation.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Hazard: Determine the nature of the spill (solid or liquid) and the approximate quantity.
-
Don Appropriate PPE: Before attempting to clean up, don the appropriate PPE as outlined in the table above.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with absorbent material to prevent it from becoming airborne.
-
For Liquid Spills: Surround the spill with an absorbent dike to prevent it from spreading.
-
-
Clean Up:
-
Carefully sweep or scoop the contained material into a designated chemical waste container.
-
Use a wet-wiping technique for final decontamination of the surface.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, followed by water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous chemical waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and water. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with MK-8722 must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: This includes any unused solid MK-8722, contaminated weigh boats, gloves, and other disposable labware. Place these materials in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions of MK-8722 and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: Empty containers that held MK-8722 should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, ensuring any labels are defaced.
Visualized Workflows and Relationships
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and emergency response logic.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
